5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTBVIMPQOKVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743918 | |
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217002-90-8 | |
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic organic compound belonging to the pyrrolopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines and indoles, making it a versatile core for the development of novel therapeutics. Pyrrolopyridines, also known as azaindoles, are present in a variety of biologically active compounds and have been explored for their potential as kinase inhibitors, anticancer agents, and antimicrobials. This technical guide provides a comprehensive overview of the known basic properties, synthesis, and potential biological activities of this compound and its closely related isomers, addressing the common ambiguity in nomenclature found in chemical databases.
Core Compound Properties
Data for the specific isomer this compound is limited in publicly available literature. However, the CAS number 183208-34-6 is frequently, though sometimes inconsistently, assigned to this structure or its tautomer, 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The following table summarizes the available data for this CAS number.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | --INVALID-LINK-- |
| Molecular Weight | 213.03 g/mol | --INVALID-LINK-- |
| CAS Number | 183208-34-6 | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Synonyms | 5-bromo-1H,3H-pyrrolo[2,3-b]pyridin-2-one, 5-Bromo-7-aza-2-oxindole | --INVALID-LINK--, --INVALID-LINK-- |
Spectroscopic and Physicochemical Data
Table of Physicochemical Properties for Related Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[3-(pyrrolidin-1-yl)propyl]-1H-pyrrole-3-carboxamide (23a) | C₂₅H₃₀BrN₅O₂ | 528.45 | 222-224 |
| (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[4-(pyrrolidin-1-yl)butyl]-1H-pyrrole-3-carboxamide (23b) | C₂₆H₃₂BrN₅O₂ | 542.48 | 230-232 |
| (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[2-(piperidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide (23c) | C₂₅H₃₀BrN₅O₂ | 528.45 | 239-241 |
| (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]-1H-pyrrole-3-carboxamide (23d) | C₂₅H₃₁BrN₆O₂ | 543.47 | 244-246 |
Source: Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules 2017, 22(11), 1983.
Experimental Protocols
Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general method for the synthesis of its '[2,3-b]' isomer derivatives has been reported. This can serve as a starting point for the development of a synthetic route to the target compound.
General Procedure for the Synthesis of (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-substituted-1H-pyrrole-3-carboxamides:
-
A mixture of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 mmol), a substituted 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 mmol), and piperidine (0.2 mL) in ethanol (20 mL) is heated at reflux for 8-12 hours.
-
The reaction mixture is then cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and then dried under vacuum to yield the final product.
This protocol is adapted from the synthesis of derivatives of the '[2,3-b]' isomer and may require optimization for the synthesis of the '[2,3-c]' isomer.
Biological Activity and Signaling Pathways
The broader class of pyrrolopyridines has been extensively investigated for a range of biological activities, particularly as inhibitors of protein kinases. The pyrrolopyridine scaffold serves as a bioisostere for purines, enabling it to bind to the ATP-binding site of many kinases.
Derivatives of 1H-pyrrolo[2,3-c]pyridines have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. Inhibition of LSD1 can lead to the reactivation of tumor suppressor genes and is a promising strategy in oncology.
While specific signaling pathway involvement for this compound has not been elucidated, the general mechanism of action for pyrrolopyridine-based kinase inhibitors involves competitive binding at the ATP pocket, thereby blocking the downstream phosphorylation cascade that drives cell proliferation and survival.
Below is a generalized diagram illustrating the inhibition of a generic kinase signaling pathway by a pyrrolopyridine inhibitor.
Caption: Hypothesized kinase inhibition pathway.
Experimental Workflow
The development and evaluation of novel pyrrolopyridine-based compounds typically follow a structured workflow from synthesis to biological characterization.
Caption: Drug discovery workflow.
Conclusion
This compound represents a promising, yet underexplored, chemical entity within the medicinally relevant class of pyrrolopyridines. While there is a notable lack of specific experimental data for this particular isomer, the known biological activities of related compounds, particularly as kinase inhibitors, suggest its potential as a valuable scaffold for drug discovery. The prevalent ambiguity in chemical databases between the '[2,3-c]' and '[2,3-b]' isomers underscores the need for careful characterization of synthesized compounds. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
An In-depth Technical Guide on the Core Mechanism of Action of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and Its Derivatives
Disclaimer: Direct experimental data on the specific mechanism of action for 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is not extensively available in public literature. This guide synthesizes information from studies on structurally related pyrrolopyridine, pyrrolopyrimidine, and other azaindole derivatives to infer the probable mechanisms of action. The presented pathways, data, and protocols are illustrative and based on the activities of these analogous compounds.
Introduction
The pyrrolo[2,3-c]pyridine scaffold, a derivative of azaindole, represents a privileged structure in medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an ideal candidate for targeting ATP-binding sites in various enzymes, particularly protein kinases.[1][2] Furthermore, the versatility of this heterocyclic system has led to the exploration of its derivatives in other therapeutic modalities, including epigenetic modification and targeted protein degradation. This technical guide consolidates the current understanding of the potential mechanisms of action for compounds based on the this compound core, targeting an audience of researchers, scientists, and drug development professionals.
Potential Mechanisms of Action
Based on the biological activities of structurally similar compounds, three primary mechanisms of action are proposed for this compound and its derivatives:
-
Kinase Inhibition: Acting as an ATP-competitive inhibitor of various protein kinases involved in oncogenic signaling.
-
LSD1 Inhibition: Targeting the lysine-specific demethylase 1 (LSD1), an epigenetic modifier implicated in cancer.
-
Protein Degrader Building Block: Serving as a structural component for Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.
Kinase Inhibition
The most prominent and well-documented mechanism of action for pyrrolopyridine and pyrrolopyrimidine derivatives is the inhibition of protein kinases.[1][2] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Signaling Pathway: ATP-Competitive Kinase Inhibition
Pyrrolopyridine-based compounds, due to their structural similarity to adenine, can bind to the ATP-binding pocket of kinases, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive exploration of a potential synthetic pathway for 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a directly reported synthesis, this document proposes a viable multi-step route based on established methodologies for the synthesis of the core 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (also known as 6-azaindolin-2-one or 6-azaoxindole) and subsequent bromination strategies.
Introduction
The 1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold is a key structural motif in a variety of biologically active molecules. The introduction of a bromine atom at the 5-position can significantly modulate the compound's physicochemical properties and biological activity, making this compound a valuable target for further investigation in drug development programs. This guide provides a detailed, step-by-step synthetic approach, including experimental protocols and data presentation to aid researchers in the preparation of this and related compounds.
Proposed Synthetic Pathway
The proposed synthesis is a two-stage process: first, the construction of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core, followed by the selective bromination at the 5-position.
Stage 1: Synthesis of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one Core
The synthesis of the 6-azaindolin-2-one core can be achieved through various reported methods. One efficient approach starts from 3-amino-4-methylpyridine.
Figure 1: Proposed synthesis of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core.
Stage 2: Bromination of the Core Structure
The second stage involves the selective bromination of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core at the 5-position. This is a critical step, and the reaction conditions must be carefully controlled to achieve the desired regioselectivity.
Figure 2: Proposed bromination of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core.
An alternative approach for bromination involves starting with a pre-brominated pyridine precursor to ensure the correct regiochemistry.
Figure 3: Alternative synthesis route using a pre-brominated starting material.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis.
Stage 1: Synthesis of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Materials:
-
3-Amino-4-methylpyridine
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Diethyl oxalate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
A solution of 3-amino-4-methylpyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.
-
sec-Butyllithium (2.2 eq) is added dropwise, and the reaction mixture is stirred at this temperature for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours to ensure complete dilithiation.
-
The reaction mixture is cooled back to -78 °C, and a solution of diethyl oxalate (1.1 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of water, followed by 2M HCl to adjust the pH to ~2.
-
The aqueous layer is separated and heated at reflux for 4 hours to effect cyclization.
-
After cooling to room temperature, the solution is neutralized with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (EtOAc/Hexanes gradient) to afford 1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Stage 2: Synthesis of this compound
Materials:
-
1H-pyrrolo[2,3-c]pyridin-2(3H)-one
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (1.0 eq) in dichloromethane at 0 °C is slowly added concentrated sulfuric acid.
-
N-Bromosuccinimide (1.05 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 4-6 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is carefully poured into a mixture of ice and a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are washed with a 10% aqueous solution of Na₂S₂O₃, water, and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Data Presentation
The following tables summarize the expected quantitative data for the key reaction steps.
Table 1: Synthesis of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one
| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 3-Amino-4-methylpyridine | 1. sec-BuLi2. Diethyl oxalate | THF | -78 to RT | 18 | 1H-pyrrolo[2,3-c]pyridin-2(3H)-one | 60-75 | >95 |
Table 2: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1H-pyrrolo[2,3-c]pyridin-2(3H)-one | NBS, H₂SO₄ | DCM | 0 to RT | 5-7 | This compound | 50-65 | >98 |
Conclusion
This technical guide provides a plausible and detailed synthetic pathway for the preparation of this compound. The proposed route leverages established synthetic transformations for the construction of the 6-azaindolin-2-one core and its subsequent regioselective bromination. The provided experimental protocols and expected data will serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, enabling the synthesis and further exploration of this and related compounds as potential therapeutic agents. Further optimization of reaction conditions may be necessary to improve yields and purity.
Spectroscopic and Analytical Characterization of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Technical Guide
Abstract
This technical document provides a guide to the spectroscopic and analytical characterization of nitrogen-containing heterocyclic compounds, with a focus on brominated pyrrolopyridinones. While specific experimental data for 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is not presently available in surveyed literature, this guide furnishes researchers, scientists, and drug development professionals with foundational methodologies and data for a closely related structural isomer, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. The presented protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are broadly applicable for the structural elucidation of novel compounds in this class. Furthermore, a generalized workflow for the synthesis and characterization of such molecules is provided to guide research and development efforts.
Introduction
This compound is a brominated derivative of the 6-azaindole scaffold. Such heterocyclic systems are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring their purity and identity. This guide outlines the standard spectroscopic techniques used for this purpose.
Spectroscopic Data of a Structural Isomer: 5-Bromo-1H-pyrrolo[2,3-b]pyridine
While specific data for this compound is not available, the following tables summarize the reported NMR data for the closely related structural isomer, 5-Bromo-1H-pyrrolo[2,3-b]pyridine . Researchers can utilize this information as a comparative reference.
Table 1: ¹H NMR Spectroscopic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.91 | broad singlet | - | HN1 |
| 8.30 | doublet | 2.2 | HC6 |
| 8.20 | doublet | 2.0 | HC4 |
| 7.63 | triplet | 2.8 | HC2 |
| 6.50 | multiplet | - | HC3 |
Solvent: DMF-d₇, Reference: TMS[1][2]
Table 2: ¹³C NMR Spectroscopic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine
| Chemical Shift (δ) ppm | Assignment |
| 147.5 | C8 |
| 142.9 | C6 |
| 130.3 | C4 |
| 128.2 | C2 |
| 122.1 | C7 |
| 111.1 | C5 |
| 100.0 | C3 |
Solvent: DMF-d₇, Reference: TMS[1][2]
Table 3: Mass Spectrometry Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine
| Technique | Ionization Mode | Calculated m/z | Observed m/z |
| High-Resolution MS | Electrospray (ESI) | 195.9636 (M+H)⁺ | Not Reported |
Note: The molecular weight of 5-Bromo-1H-pyrrolo[2,3-b]pyridine is 197.04 g/mol .[1]
Generalized Experimental Protocols
The following are generalized protocols for acquiring NMR and MS data, based on common practices for similar heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.[1][2]
-
Sample Preparation: Approximately 5-10 mg of the synthesized compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
¹H NMR Acquisition: Proton NMR spectra would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts would be reported in parts per million (ppm) relative to an internal standard, such as Tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired using a proton-decoupled pulse sequence. A larger number of scans would typically be required due to the lower natural abundance of the ¹³C isotope. Chemical shifts would also be referenced to TMS.
Mass Spectrometry (MS)
Mass spectral data would be obtained using a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to confirm the molecular weight and elemental composition.
-
Sample Preparation: The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
-
Ionization: Electrospray Ionization (ESI) is a common technique for this class of compounds and would be used in positive ion mode to generate protonated molecules ([M+H]⁺).
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion would be measured with high accuracy to confirm the elemental formula.
Conceptual Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.
Caption: A generalized workflow from starting materials to a purified and characterized compound ready for further evaluation.
Conclusion
The structural elucidation of novel heterocyclic compounds like this compound is a critical step in their development for various applications, including pharmaceuticals. While direct spectroscopic data for this specific molecule remains to be reported, this guide provides valuable reference data from a close structural isomer and outlines the standard analytical methodologies required for its characterization. The provided workflow offers a strategic approach for researchers embarking on the synthesis and analysis of new chemical entities.
References
Navigating the Solubility Landscape of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Technical Guide for Drug Development
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic compound of significant interest in contemporary drug discovery. Aimed at researchers, medicinal chemists, and formulation scientists, this document synthesizes available physicochemical data, outlines detailed experimental protocols for solubility determination, and situates the compound within relevant biological signaling pathways. Understanding the solubility of this scaffold is paramount for advancing its potential therapeutic applications.
Core Physicochemical Properties and Solubility Profile
While specific experimental solubility data for this compound is not extensively published, valuable insights can be gleaned from closely related analogs. The data presented below for 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-7-azaindole) and a dimethylated analog serve as crucial reference points for estimating the solubility behavior of the target compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility | LogP | Melting Point (°C) | Reference |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | C₇H₅BrN₂ | 197.03 | 52.5 - 66.4 mg/L (at 20-25°C, pH 6.5-6.6)[1] | 1.8 (at 25°C, pH 7)[1] | 178-179[1] | [1] |
| 5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | C₉H₉BrN₂O | 241.08 | Data not available | 2.07 (Computed)[2] | Data not available | [2] |
The pyrrolo[2,3-b]pyridine core, often referred to as 7-azaindole, is a key structural motif in many biologically active molecules, including kinase inhibitors.[3][4] The introduction of a bromine atom at the 5-position generally increases lipophilicity, which can influence solubility. The oxo group at the 2-position in the target molecule, creating a lactam, introduces a hydrogen bond donor and acceptor, potentially modulating its interaction with aqueous and organic solvents.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for drug development. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, information.[5]
Thermodynamic Solubility Measurement (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.[6]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 2.0) in a sealed vial.[6][7]
-
Equilibration: The vials are agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is calculated based on the measured concentration and expressed in units such as mg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Measurement (Turbidimetric Method)
This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[5][9]
Methodology:
-
Compound Stock Solution: A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in DMSO in a multi-well plate.
-
Addition to Aqueous Buffer: A small volume of each DMSO solution is added to an aqueous buffer (e.g., PBS pH 7.4) in a clear-bottom multi-well plate.
-
Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the turbidity (cloudiness) resulting from compound precipitation is measured using a plate reader that detects light scattering (nephelometry) or absorbance.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show significant precipitation.
Biological Context and Signaling Pathways
Derivatives of the azaindole and azaindolinone core are frequently investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[3][4] Dysregulation of these pathways is a hallmark of many diseases, including cancer and neurodegenerative disorders. For instance, compounds with a similar pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3]
The diagram below illustrates a simplified, representative signaling pathway involving a receptor tyrosine kinase (such as FGFR), highlighting key downstream signaling cascades that are often targeted in drug discovery.
Caption: Simplified Receptor Tyrosine Kinase Signaling.
In this context, a compound like this compound could potentially act as an inhibitor, binding to the ATP-binding site of the kinase and preventing the downstream signaling that leads to cellular responses like proliferation and survival. Its solubility directly impacts its ability to reach this target in sufficient concentrations to exert a therapeutic effect.
Conclusion
While direct experimental data on the solubility of this compound remains to be fully elucidated in public literature, analysis of closely related analogs provides a solid foundation for predicting its physicochemical behavior. The methodologies outlined in this guide offer a robust framework for determining its aqueous and non-aqueous solubility, which is a critical step in the evaluation of its drug-like properties. As research into azaindolinone derivatives continues to expand, a thorough understanding of their solubility characteristics will be indispensable for translating their biological activity into viable therapeutic candidates.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. chemscene.com [chemscene.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. moglen.law.columbia.edu [moglen.law.columbia.edu]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclic heteroaromatic scaffold, 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, also known as 5-bromo-7-azaindolin-2-one, has emerged as a privileged structure in medicinal chemistry. Its structural similarity to key biological motifs has prompted extensive investigation into its potential as a modulator of various cellular signaling pathways. This technical guide provides an in-depth analysis of the potential biological targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The evidence strongly suggests that this scaffold holds promise as a foundation for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases, primarily through the inhibition of protein kinases.
Potential Biological Targets
The primary biological targets identified for derivatives of the this compound scaffold are protein kinases, which are crucial regulators of a multitude of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurological disorders.
Glycogen Synthase Kinase 3β (GSK3β)
Derivatives of the azaindolin-2-one core have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase implicated in a wide range of cellular functions, including metabolism, cell proliferation, and neuronal development.[1] Inhibition of GSK3β is a promising therapeutic strategy for neurodegenerative disorders like Alzheimer's disease.[1]
One study reported a derivative, compound (E)-2f, which incorporates the 5-bromo-7-azaindolin-2-one core, as a promising GSK3β inhibitor with an IC50 of 1.7 µM.[1]
Fyn Kinase
Fyn is a member of the Src family of non-receptor tyrosine kinases and plays a significant role in neuronal function and inflammatory processes. Structure-activity relationship (SAR) studies on related 7-azaindole scaffolds have revealed that the presence of a bromine atom at the 5-position enhances inhibitory activity against Fyn kinase.[2] A 3-aminothiazole-7-azaindole derivative with a 5-bromo substituent demonstrated an IC50 value of 0.55 ± 0.02 μM against Fyn.[2] While this data is not for the exact pyrrolo[2,3-c]pyridin-2(3H)-one core, it strongly suggests that Fyn is a probable target for this scaffold.
Antiproliferative Activity and Potential Multi-Kinase Inhibition
Derivatives of 5-bromo-7-azaindolin-2-one have demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[3] This broad-spectrum antitumor potency suggests that these compounds may act as multi-targeted kinase inhibitors, a characteristic of successful anticancer drugs like Sunitinib.[3]
Quantitative Data Summary
Table 1: GSK3β Inhibitory Activity of a 5-Bromo-7-azaindolin-2-one Derivative
| Compound | Target | IC50 (µM) |
| (E)-2f | GSK3β | 1.7 |
Data from a study on dual inhibitors of GSK3β and tau aggregation.[1]
Table 2: Fyn Kinase Inhibitory Activity of a 5-Bromo-7-azaindole Derivative
| Compound | Target | IC50 (µM) |
| Compound 38 (3-aminothiazole-7-azaindole core) | Fyn | 0.55 ± 0.02 |
Data from a study on Fyn and GSK-3β inhibitors with a related scaffold.[2]
Table 3: Antiproliferative Activity of 5-Bromo-7-azaindolin-2-one Derivatives
| Compound | Cell Line | IC50 (µM) |
| 23p | HepG2 (Liver Carcinoma) | 2.357 |
| 23p | A549 (Lung Carcinoma) | 3.012 |
| 23p | Skov-3 (Ovarian Cancer) | 2.876 |
Data from a study on the synthesis and antitumor activity of 5-bromo-7-azaindolin-2-one derivatives.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of this compound and its derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. It is a common method for determining the inhibitory potential of compounds against specific kinases like GSK3β and Fyn.[4][5][6][7]
Materials:
-
Purified recombinant kinase (e.g., GSK3β, Fyn A)
-
Kinase-specific substrate
-
ATP solution
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white, opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of the diluted test compound or vehicle (DMSO) control.
-
2 µL of the diluted kinase enzyme solution.
-
2 µL of a substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The inhibitory activity is calculated as a percentage of the control (vehicle-treated) kinase activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, Skov-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
Test compound (this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on GSK3β.
Caption: Simplified Fyn kinase signaling pathway and its potential inhibition.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence strongly implicates protein kinases, particularly GSK3β and Fyn, as key biological targets. The demonstrated antiproliferative activity of its derivatives in various cancer cell lines further underscores its potential in oncology.
Future research should focus on several key areas:
-
Direct Target Engagement: It is crucial to determine the direct inhibitory activity of the parent this compound compound against a broad panel of kinases to confirm its primary targets and selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure will be essential to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Promising lead compounds should be advanced to in vivo models of cancer and neurodegenerative diseases to evaluate their therapeutic efficacy and safety.
-
Mechanism of Action Studies: Further elucidation of the downstream effects of target inhibition will provide a more comprehensive understanding of the compound's biological activity.
References
- 1. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7‑Azaindole-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
An In-depth Technical Guide to the Structural Analogs and Derivatives of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 5-bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the limited publicly available data on the specific core, this document focuses on closely related and biologically active analogs, including derivatives of the pyrrolo[2,3-c]pyridine and pyrrolo[2,3-b]pyridine ring systems. These compounds have emerged as versatile pharmacophores in the development of targeted therapeutics, particularly as kinase and epigenetic inhibitors.
Core Scaffold and Chemical Properties
The foundational structure is a bicyclic heteroaromatic system consisting of a pyrrole ring fused to a pyridine ring. The "pyrrolo[2,3-c]pyridine" isomer is also known as 6-azaindole. The presence of a bromine atom at the 5-position provides a handle for further chemical modification through various cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. The lactam functionality in the specified core at the 2-position of the pyrrole ring introduces a polar group that can participate in hydrogen bonding interactions with biological targets.
While specific data for this compound is not extensively available, the related compound, 5-bromo-1H-pyrrolo[2,3-c]pyridine, has the following properties:
-
Molecular Formula: C₇H₅BrN₂[1]
-
Molecular Weight: 197.03 g/mol [1]
-
IUPAC Name: 5-bromo-1H-pyrrolo[2,3-c]pyridine[1]
-
Synonyms: 5-Bromo-6-azaindole[1]
Synthesis of Structural Analogs
The synthesis of pyrrolo[2,3-c]pyridine and pyrrolo[2,3-b]pyridine derivatives often involves multi-step sequences. A general approach to synthesizing substituted 6-azaindoles can be a one-step process from 3-amino-4-picoline and carboxylic esters.
A representative synthetic protocol for a related bromo-substituted pyrrolopyridine is the synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.
Experimental Protocol: Synthesis of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine[2]
-
Reaction Setup: To a reaction flask, add 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, 24.13 g (0.143 mol) of 48% hydrobromic acid, and 260 g of methylene chloride. Stir the mixture thoroughly.
-
Bromination: Control the temperature of the reaction mixture at 25-30°C and slowly add 20.20 g of a 20% hydrogen peroxide solution dropwise.
-
Quenching: Neutralize the resulting mixture with a saturated aqueous solution of 60 g of sodium hydrogen sulfite until the red color in the reaction solution completely disappears.
-
Extraction: Perform a liquid-liquid separation to obtain the organic and aqueous phases.
-
Washing: Wash the organic phase with 200 g of water.
-
Isolation: Recover the dichloromethane solvent from the organic phase to obtain the 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine product. This protocol has a reported yield of 95.6%.
Biological Activities and Therapeutic Potential
Derivatives of the pyrrolopyridine core have demonstrated a wide range of biological activities, with many compounds showing potent inhibitory effects against various protein kinases and epigenetic targets.
Kinase Inhibition
The pyrrolopyridine scaffold is a prominent feature in the design of kinase inhibitors for oncology.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal FGFR signaling is a driver in several cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[2][3] These compounds inhibit cancer cell proliferation and induce apoptosis.[2][3]
-
c-Met Inhibition: The c-Met receptor tyrosine kinase is crucial for tumor cell migration and invasion. Novel 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized as c-Met inhibitors.[2]
-
TNIK Inhibition: Traf-2 and NCK-interacting kinase (TNIK) is implicated in the Wnt signaling pathway, which is often hyperactivated in colorectal cancer. Pyrrolo[2,3-b]pyridine derivatives can act as potent TNIK inhibitors, suppressing cancer cell proliferation.[2]
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: As a negative regulator of T-cell activation, HPK1 is a promising target for cancer immunotherapy. 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been identified as potent HPK1 inhibitors.[2]
-
IKKα Inhibition: Novel aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα have been developed to selectively perturb the non-canonical NF-κB signaling pathway.[4]
-
Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibition: Pyrrolo[2,1-f][5][6][7]triazine-based inhibitors of AAK1 have been explored for the treatment of pain.[8]
Epigenetic Regulation
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an epigenetic regulator overexpressed in various cancers. Novel 1H-pyrrolo[2,3-c]pyridin-2-one derivatives have been designed as potent and reversible LSD1 inhibitors, showing antiproliferative activity against acute myelogenous leukemia (AML) and small cell lung cancer (SCLC) cell lines.[2][9][10]
Other Therapeutic Areas
-
Anticancer Activity: Platinum(II) complexes with 5-bromo-1H-pyrrolo[2,3-b]pyridine have shown high cytotoxicity against human cancer cell lines, in some cases exceeding the activity of cisplatin.[6]
-
Potassium-Competitive Acid Blockers (P-CABs): 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been designed as P-CABs for potential use in treating acid-related gastrointestinal disorders.[11]
Quantitative Data Summary
The following tables summarize the reported biological activities of various pyrrolopyridine derivatives.
Table 1: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [3][12][13]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Cell Line | Antiproliferative Activity |
| 1 | 1900 | - | - | - | 4T1 | - |
| 4h | 7 | 9 | 25 | 712 | 4T1 | 57% inhibition at 10 µM |
Table 2: LSD1 Inhibitory Activity of 1H-pyrrolo[2,3-c]pyridine Derivatives [10][14]
| Compound | LSD1 IC₅₀ (nM) | MV4;11 IC₅₀ (nM) | H1417 IC₅₀ (nM) |
| GSK-354 (Reference) | 130 | - | - |
| 23 | Single-digit nM | - | - |
| 27 | 6.5 | - | - |
| 29 | 5.1 | - | - |
| 46 (LSD1-UM-109) | 3.1 | 0.6 | 1.1 |
Table 3: Cytotoxicity of a Platinum(II) Complex with 5-bromo-1H-pyrrolo[2,3-b]pyridine [6]
| Compound | HOS IC₅₀ (µM) | MCF7 IC₅₀ (µM) | LNCaP IC₅₀ (µM) |
| cis-[PtCl₂(5BrHaza)₂] | 2.5 | 2.0 | 1.5 |
| Cisplatin (Reference) | 34.2 | 19.6 | 3.8 |
Signaling Pathways and Experimental Workflows
The biological effects of pyrrolopyridine derivatives are mediated through their interaction with specific signaling pathways.
Signaling Pathway Diagrams
Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.
Caption: Inhibition of the Wnt signaling pathway by a pyrrolo[2,3-b]pyridine derivative targeting TNIK.
Experimental Workflow Diagram
Caption: General experimental workflow for the development of pyrrolopyridine-based inhibitors.
Conclusion
The this compound core and its related structural analogs represent a highly valuable scaffold in modern drug discovery. The versatility of the pyrrolopyridine ring system, combined with the potential for diverse functionalization, has led to the development of potent and selective inhibitors for a range of therapeutic targets, particularly in oncology. The data presented herein on kinase and epigenetic inhibition highlights the significant potential of this compound class. Further exploration of the chemical space around this core is warranted to develop novel therapeutics for various diseases.
References
- 1. 5-bromo-1H-pyrrolo[2,3-c]pyridine | C7H5BrN2 | CID 53443442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. theraindx.com [theraindx.com]
The Strategic Role of the 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Scaffold in Modern Kinase Inhibitor Discovery
An In-depth Technical Guide for Drug Development Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space of potential inhibitors, the azaindole scaffold has emerged as a "privileged structure," prized for its ability to mimic the purine core of ATP and effectively bind to the ATP-binding site of various kinases.[1][2] This guide focuses on the pivotal role of 5-bromo-substituted pyrrolopyridine cores, close structural analogs of the nominal "5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one," as versatile building blocks in the synthesis of potent and selective kinase inhibitors. The strategic placement of a bromine atom at the 5-position provides a crucial chemical handle for diversification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1]
The Azaindole Framework: A Privileged Scaffold
Azaindoles, or pyrrolopyridines, are bicyclic heterocycles that bioisosterically resemble indoles and purines.[3] This structural mimicry is key to their success as kinase inhibitors. The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[4] The 7-azaindole isomer is particularly prominent in this regard.[4][5] The versatility of the azaindole core allows for fine-tuning of physicochemical properties such as solubility, pKa, and lipophilicity, which are critical for drug development.[3]
Quantitative Analysis of Kinase Inhibition
The true utility of the 5-bromo-azaindole scaffold is demonstrated by the potent biological activity of the molecules derived from it. The following table summarizes the in vitro potency of Vemurafenib, a well-known BRAF inhibitor, whose synthesis utilizes a 5-bromo-7-azaindole intermediate.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Potency (IC50, nM) |
| Vemurafenib | BRAF V600E | 31 | Colo-205 | 100 |
| Vemurafenib | wild-type BRAF | 100 | - | - |
| Vemurafenib | c-RAF-1 | 48 | - | - |
Table 1: In vitro potency of Vemurafenib, a drug synthesized using a 5-bromo-7-azaindole building block.[1]
Derivatives of the broader pyrrolo[2,3-c]pyridine class have also shown significant promise as inhibitors of other kinases, such as Lysine Specific Demethylase 1 (LSD1), demonstrating the wide applicability of this scaffold.
| Compound | Target | IC50 (nM) | Cell Line (Acute Leukemia) | Cellular Potency (IC50, nM) |
| Compound 46 (LSD1-UM-109) | LSD1 | 3.1 | MV4;11 | 0.6 |
| SP-2577 (7) | LSD1 | 26.2 | - | - |
Table 2: Potency of a highly potent, reversible LSD1 inhibitor based on the pyrrolo[2,3-c]pyridine scaffold.[6][7]
Experimental Protocols: Synthesis and Derivatization
The 5-bromo-azaindole core serves as a versatile starting point for the synthesis of a diverse library of kinase inhibitors. The bromine atom is readily functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Cross-Coupling:
A typical procedure involves the reaction of a 5-bromo-azaindole derivative with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base.
-
Reaction Setup: To a solution of the 5-bromo-azaindole (1 equivalent) in a suitable solvent (e.g., dioxane, DMF, or toluene/water) is added the arylboronic acid (1.1-1.5 equivalents).
-
Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, typically Na₂CO₃, K₂CO₃, or Cs₂CO₃, are added to the reaction mixture.
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
This protocol allows for the introduction of a wide range of substituents at the 5-position, which is crucial for exploring the SAR of the inhibitor.
Visualizing Pathways and Workflows
Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade that is often dysregulated in cancer. Vemurafenib, synthesized from a 5-bromo-7-azaindole, targets the mutated BRAF kinase within this pathway.
Experimental Workflow
The general workflow for discovering kinase inhibitors using the 5-bromo-azaindole scaffold involves a series of well-defined steps, from initial synthesis to biological evaluation.
Conclusion
While "this compound" itself is not prominently featured in the current literature on kinase inhibitor discovery, its structural isomers and closely related 5-bromo-azaindole cores are of immense value. These scaffolds provide a robust and versatile platform for the synthesis of potent and selective kinase inhibitors. The strategic placement of the bromine atom facilitates extensive chemical exploration through well-established synthetic methodologies, enabling the development of targeted therapies for a range of diseases, most notably cancer. The continued exploration of this chemical space promises to yield the next generation of innovative kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Technical Guide on its Potential as a Chemical Probe for Lysine-Specific Demethylase 1 (LSD1)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the emerging role of the pyrrolo[2,3-c]pyridine scaffold, the core of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, as a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). While specific data for the 5-bromo substituted analog remains limited in publicly accessible research, the broader class of pyrrolo[2,3-c]pyridines has been identified as a promising new chemotype for targeting this key epigenetic regulator.[1][2][3][4][5] This document will, therefore, focus on the established activity of the core scaffold as a strong predictor of the function of this compound as a chemical probe for LSD1.
Introduction to Lysine-Specific Demethylase 1 (LSD1)
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation.[1][3][5] It functions as an epigenetic "eraser" by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][4][5] The dysregulation of LSD1 is implicated in the progression of various human cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a compelling therapeutic target.[1][3][4][5]
The Pyrrolo[2,3-c]pyridine Scaffold as a Novel LSD1 Inhibitor
Recent research has unveiled the 1H-pyrrolo[2,3-c]pyridine scaffold as a novel class of highly potent and reversible inhibitors of LSD1.[1][2][3][4][5] Structure-guided design based on known LSD1 inhibitors has led to the synthesis of pyrrolo[2,3-c]pyridine derivatives with significantly improved potency.
Mechanism of Action
As reversible inhibitors, pyrrolo[2,3-c]pyridine derivatives are thought to occupy the active site of LSD1, preventing the binding of its histone substrates. This inhibition leads to an accumulation of H3K4 and H3K9 methylation, which in turn alters gene expression, often suppressing oncogenic pathways and activating tumor suppressor genes.
Quantitative Data for Pyrrolo[2,3-c]pyridine LSD1 Inhibitors
While specific IC50 values for this compound are not yet available in the literature, the following table summarizes the potent activity of a representative compound from this class, designated as compound 46 in a key study.[3][4][5]
| Compound | Target | IC50 (nM) [Enzymatic Assay] | Cell Line | IC50 (nM) [Cell Growth Assay] |
| Compound 46 | LSD1 | 3.1[3][4][5] | MV4;11 (AML) | 0.6[3][4][5] |
| H1417 (SCLC) | 1.1[3][4][5] | |||
| MOLM-13 (AML) | 31[3] |
Signaling Pathways
The inhibition of LSD1 by pyrrolo[2,3-c]pyridine-based probes can have profound effects on multiple signaling pathways implicated in cancer.
Caption: Proposed mechanism of action for this compound as an LSD1 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound as an LSD1 inhibitor.
LSD1 Enzymatic Activity Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[6][7]
Caption: Workflow for the LSD1 peroxidase-coupled enzymatic assay.
Materials:
-
Purified recombinant human LSD1 enzyme
-
Dimethylated H3(1-21)K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other suitable chromogenic substrate)
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4
-
Test compound (this compound) dissolved in DMSO
-
Black 96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a black 96-well plate, add the test compound dilutions or vehicle control (DMSO).
-
Add the LSD1 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the dimethyl H3(1-21)K4 peptide substrate. The final DMSO concentration should be kept low (e.g., 0.5%).
-
Incubate the reaction for 30 minutes at 37°C.
-
Add the detection mix containing Amplex Red and HRP.
-
Incubate for 5 minutes at room temperature in the dark.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 540 nm and emission at 590 nm).
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Cell Viability Assay
This protocol determines the effect of the LSD1 inhibitor on the proliferation of cancer cells.[8][9][10]
Materials:
-
Cancer cell line of interest (e.g., MV4;11 or H1417)
-
Complete cell culture medium
-
Test compound (this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White 96-well plates
Procedure:
-
Seed cells in a white 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight (for adherent cells).
-
Treat cells with serial dilutions of the test compound or vehicle control.
-
Incubate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Normalize the data to the vehicle control and determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if the LSD1 inhibitor affects the association of LSD1 with specific gene promoters in a cellular context.[11][12][13][14]
Materials:
-
Cells treated with the test compound or vehicle
-
Formaldehyde for cross-linking
-
Lysis and wash buffers
-
Anti-LSD1 antibody and control IgG
-
Protein A/G magnetic beads
-
Reagents for DNA purification and qPCR
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-LSD1 antibody or control IgG overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the amount of specific DNA sequences (e.g., known LSD1 target gene promoters) in the immunoprecipitated samples by qPCR.
Conclusion
The 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core structure has been established as a potent and reversible inhibitor of LSD1. While direct experimental data for this compound is not yet prevalent in the scientific literature, its chemical structure strongly suggests it will function as a valuable chemical probe for studying the biological roles of LSD1. The experimental protocols provided in this guide offer a robust framework for characterizing its activity and elucidating its effects on cellular pathways. Further research into this specific compound is warranted to fully understand its potential in both basic research and therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. theraindx.com [theraindx.com]
- 3. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]
- 12. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]
- 13. epigenome-noe.net [epigenome-noe.net]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Unveiling the Cytotoxic Potential of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Preliminary Screening Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel therapeutic agents against cancer has led to the exploration of diverse chemical scaffolds. Among these, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of research, owing to their ability to interact with a wide range of biological targets. The pyrrolopyridine core, a key structural motif in many biologically active molecules, has garnered significant attention. This technical guide focuses on the preliminary cytotoxic screening of a specific pyrrolopyridine derivative, 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one .
While direct cytotoxic data for this compound is not extensively available in public literature, compelling evidence from structurally related analogs suggests a strong potential for anticancer activity. Notably, platinum(II) complexes featuring the closely related 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) ligand have demonstrated potent cytotoxicity against various human cancer cell lines, in some cases surpassing the efficacy of the established chemotherapeutic agent, cisplatin. Furthermore, various derivatives of the 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine scaffolds have been identified as potent inhibitors of key oncogenic kinases, such as c-Met and Fibroblast Growth Factor Receptor (FGFR), with some exhibiting IC50 values in the sub-micromolar to nanomolar range.[1][2][3]
This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of "this compound". It outlines detailed experimental protocols for standard cytotoxicity assays, presents a structured approach for data analysis and visualization, and explores a potential mechanism of action based on the known activities of its analogs.
Data Presentation: Hypothetical Cytotoxicity Profile
To illustrate the expected outcomes of a preliminary cytotoxicity screen, the following tables present hypothetical data based on the reported activities of analogous pyrrolopyridine derivatives. These tables are intended to serve as a template for organizing and presenting experimental results.
Table 1: In Vitro Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines (Hypothetical IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HCT116 | Colon Carcinoma | 12.1 |
| U-87 MG | Glioblastoma | 9.8 |
Table 2: Comparative Cytotoxicity of a 1H-pyrrolo[3,2-c]pyridine Analog (Compound 10t) (Actual Data) [3]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 |
| MCF-7 | Breast Adenocarcinoma | 0.21 |
Experimental Protocols
A robust preliminary cytotoxicity screening workflow is essential for obtaining reliable and reproducible data. The following sections detail the methodologies for two widely accepted in vitro assays: the MTT assay for assessing metabolic activity and the LDH assay for evaluating membrane integrity.
Experimental Workflow
Cell Culture and Treatment
-
Cell Lines: A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Recommended cell lines for an initial screen include A549 (lung), MCF-7 (breast), HCT116 (colon), and a non-cancerous cell line like HEK293 to evaluate selectivity.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of dilutions are then made in culture medium to achieve the desired final concentrations for treatment.
-
Treatment: The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compound. Control wells should include vehicle-treated cells (e.g., DMSO) and untreated cells. The plates are then incubated for a defined period, typically 24 to 48 hours.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming a purple formazan product.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Incubation with MTT: Following the compound treatment period, add 10 µL of the MTT stock solution to each well and incubate the plates for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell membrane damage.
-
Sample Collection: After the incubation period with the test compound, carefully collect a sample of the culture supernatant from each well.
-
Reaction Setup: In a separate 96-well plate, mix the collected supernatant with an LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 20-30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance of the colored formazan product using a microplate reader at the recommended wavelength (e.g., 490 nm). Controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer) are crucial for calculating percent cytotoxicity.
Potential Mechanism of Action: Kinase Inhibition Signaling Pathway
The structural similarity of this compound to known kinase inhibitors suggests that its cytotoxic effects may be mediated through the inhibition of one or more protein kinases. Many pyrrolopyridine derivatives have been shown to target kinases that are critical for cancer cell proliferation, survival, and angiogenesis. A plausible hypothesis is that this compound could inhibit a receptor tyrosine kinase (RTK) such as c-Met or FGFR, or a downstream signaling component.
Inhibition of an RTK by this compound would block the downstream activation of critical signaling cascades such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These pathways are frequently hyperactivated in cancer and regulate fundamental cellular processes including proliferation, survival, and apoptosis. By disrupting these signals, the compound could lead to cell cycle arrest and ultimately, programmed cell death.
Conclusion
While further experimental validation is required, the available evidence from structurally related compounds strongly suggests that this compound is a promising candidate for anticancer drug discovery. The preliminary cytotoxicity screening protocols outlined in this guide provide a robust framework for the initial assessment of its therapeutic potential. A thorough in vitro evaluation against a diverse panel of cancer cell lines, coupled with mechanistic studies to identify its molecular target(s), will be crucial next steps in elucidating the full pharmacological profile of this intriguing molecule. The potential for this compound to act as a kinase inhibitor warrants further investigation and could pave the way for the development of a novel targeted cancer therapy.
References
Methodological & Application
Synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one from 5-bromo-7-azaindole: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a valuable intermediate in medicinal chemistry, starting from the readily available 5-bromo-7-azaindole. The synthesis involves the direct oxidation of the 2-position of the azaindole ring system. This protocol is based on established methodologies for the oxidation of indoles and azaindoles to their corresponding oxindoles.
Introduction
This compound, also known as 5-bromo-6-azaoxindole, is a heterocyclic compound of significant interest in drug discovery. The oxindole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions. This allows for the exploration of chemical space and the optimization of lead compounds. The synthesis of this key intermediate from 5-bromo-7-azaindole is a crucial step in the development of novel therapeutics. The oxidation of 7-azaindoles to 7-azaoxindoles has been reported using reagents such as pyridinium bromide perbromide.[1]
Reaction Scheme
The synthesis proceeds via the oxidation of 5-bromo-7-azaindole to yield this compound.
Caption: General reaction scheme for the oxidation of 5-bromo-7-azaindole.
Quantitative Data Summary
While specific quantitative data for the direct oxidation of 5-bromo-7-azaindole is not extensively reported in the literature, the following table provides representative data for analogous transformations of azaindole derivatives.
| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| 7-Azaindole | Pyridinium bromide perbromide | t-BuOH/H₂O | Not Specified | Room Temp. | Not Specified | Not Specified | [1] |
| Alkylated 6-bromo-7-azaindole | PCC | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Note: The yields and purities can vary depending on the specific substrate and reaction conditions. Optimization may be required to achieve the desired outcome.
Experimental Protocol
This protocol is adapted from the general procedure for the oxidation of 7-azaindoles using pyridinium bromide perbromide as described by Marfat and Carta.[1]
Materials:
-
5-bromo-7-azaindole
-
Pyridinium bromide perbromide (PBPB)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-7-azaindole (1.0 eq) in a mixture of tert-butanol and water.
-
Addition of Oxidizing Agent: Cool the solution in an ice bath. To the stirred solution, add pyridinium bromide perbromide (1.1 - 1.5 eq) portion-wise over a period of 15-30 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pyridinium bromide perbromide is a corrosive and moisture-sensitive solid. Handle it in a fume hood.
-
Perform the reaction in a well-ventilated fume hood.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
This application note provides a comprehensive protocol for the synthesis of this compound from 5-bromo-7-azaindole. This method, utilizing a direct oxidation approach, offers a straightforward route to this valuable building block for drug discovery and development. The provided protocol, along with the workflow and safety information, should enable researchers to successfully synthesize this compound for their research needs.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Introduction
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and biological assays. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds, offering high resolution and efficiency.[1][2] This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The methodologies presented are based on established practices for the purification of related brominated heterocyclic and pyrrolopyridine derivatives.[3][4][5]
Challenges in Purification
The purification of heterocyclic compounds like this compound can present challenges such as:
-
The presence of closely related structural impurities from the synthesis.
-
Potential for on-column degradation under harsh pH conditions.
-
Limited solubility in common HPLC mobile phases.
Careful method development is necessary to address these challenges and achieve the desired purity and recovery.
Method Development Strategy
A systematic approach to method development is crucial for successful preparative HPLC.[6] The initial step involves developing a robust analytical method that can be scaled up for preparative purification. This typically involves screening different columns and mobile phase compositions to achieve optimal separation of the target compound from its impurities.
Experimental Protocols
Analytical Method Development
Objective: To establish an analytical HPLC method for baseline separation of this compound from its impurities.
Instrumentation and Materials:
-
HPLC System: An analytical HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is recommended. Typical dimensions are 4.6 mm x 150 mm with 5 µm particle size.[3][7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile (ACN).[3]
-
Sample Preparation: Dissolve a small amount of the crude this compound in a 1:1 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.[3]
Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15 minutes.
-
Inject 5-10 µL of the sample solution.
-
Run a gradient elution to identify a suitable separation window. A common starting gradient is to increase the percentage of mobile phase B from 5% to 95% over 20-30 minutes.[4]
-
Monitor the elution profile at a wavelength determined by the UV spectrum of the target compound (typically around 220-280 nm).[3]
-
Optimize the gradient to maximize the resolution between the peak of interest and any adjacent impurity peaks.
Preparative HPLC Purification
Objective: To purify a larger quantity of this compound based on the optimized analytical method.
Instrumentation and Materials:
-
HPLC System: A preparative HPLC system equipped with a high-flow-rate pump, a fraction collector, and a UV detector.[1]
-
Column: A preparative C18 reversed-phase column (e.g., 20-50 mm internal diameter). The column length and particle size can be selected based on the required loading capacity and resolution.
-
Mobile Phases: As optimized in the analytical method (e.g., 0.1% TFA in water and acetonitrile).
-
Sample Preparation: Dissolve the crude material in the minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). Ensure the sample is fully dissolved and filtered before injection.
Procedure:
-
Scale up the flow rate and gradient time from the analytical method to the preparative scale. A common approach is to maintain a constant linear velocity.
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared sample solution onto the column.
-
Run the preparative gradient and monitor the chromatogram.
-
Collect fractions corresponding to the main peak of this compound. Fraction collection can be triggered by UV absorbance thresholds.[8]
-
Analyze the collected fractions using the analytical HPLC method to assess purity.
-
Pool the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.
Data Presentation
The following tables summarize typical parameters for the HPLC purification of pyrrolopyridine and related heterocyclic compounds. These should serve as a starting point for the purification of this compound.
Table 1: Recommended HPLC Columns for Purification
| Column Type | Stationary Phase | Particle Size (µm) | Typical Dimensions (mm) | Application |
| Analytical | C18 | 3 - 5 | 4.6 x 150 | Method Development |
| Preparative | C18 | 5 - 10 | 20 x 250 | Small-scale Purification |
| Preparative | C18 | 10+ | 50 x 250 | Large-scale Purification |
Table 2: Typical HPLC Operating Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Flow Rate | 0.5 - 1.5 mL/min[3][4] | 20 - 100 mL/min (column dependent) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA or buffer[3][5] | Acetonitrile/Water with 0.1% TFA or buffer |
| Gradient | 5-95% Acetonitrile over 20-30 min[4] | Scaled from analytical method |
| Detection | UV at 220-280 nm[3] | UV at 220-280 nm |
| Column Temp. | 25 - 40 °C[3] | Ambient or slightly elevated |
| Injection Vol. | 5 - 20 µL | 1 - 10 mL (concentration dependent) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: HPLC Purification Workflow for this compound.
Logical Relationship of Method Development
This diagram shows the logical progression from analytical method development to preparative scale purification.
Caption: Logical flow from analytical method development to preparative purification.
Conclusion
The purification of this compound can be effectively achieved using preparative reversed-phase HPLC. The protocol outlined in this application note, which is based on methodologies for similar heterocyclic compounds, provides a robust starting point for researchers. Successful purification relies on systematic method development at the analytical scale, followed by careful scale-up to the preparative level. The provided tables and workflows serve as a guide to facilitate this process, enabling the isolation of high-purity material for downstream applications in drug discovery and development.
References
- 1. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. scispace.com [scispace.com]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 6. labcompare.com [labcompare.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for N-Alkylation of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindolin-2-one scaffold, a key heterocyclic motif, is of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This structural framework is recognized as a "privileged structure," capable of mimicking the purine core of ATP and thereby effectively interacting with the ATP-binding sites of various kinases. The targeted modification of this scaffold is a crucial strategy in the development of novel therapeutics, particularly in oncology.
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a valuable starting material in this context. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing chemical diversity, often through palladium-catalyzed cross-coupling reactions. Furthermore, N-alkylation of the lactam nitrogen provides a critical vector for modulating the pharmacological properties of the molecule, including potency, selectivity, and pharmacokinetic profile. N-substituted azaindole derivatives have been identified as potent inhibitors of various kinases, playing a role in critical signaling pathways such as the RAF-MEK-ERK pathway, which is often dysregulated in cancer.[1][2][3] This document provides a detailed protocol for the N-alkylation of this compound and discusses its application in the synthesis of potential kinase inhibitors.
Application: Synthesis of Potential Kinase Inhibitors
The N-alkylation of this compound is a foundational step in the synthesis of a diverse library of compounds for screening as kinase inhibitors. The substituent introduced at the N-1 position can significantly influence the molecule's interaction with the target kinase. For instance, in the context of BRAF inhibitors, this region of the molecule can be tailored to occupy a hydrophobic pocket adjacent to the ATP-binding site, thereby enhancing potency and selectivity. The 7-azaindole core itself is adept at forming key hydrogen bond interactions with the hinge region of the kinase domain.
The subsequent elaboration of the 5-bromo position through cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) by introducing a variety of aryl or heteroaryl groups. This dual functionalization strategy—N-alkylation and C5-arylation—is a powerful approach in modern drug discovery for optimizing lead compounds.
Signaling Pathway: The RAF-MEK-ERK Cascade
The RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[2][4][5] Dysregulation of this pathway, often through mutations in components like BRAF or RAS, is a common driver of tumorigenesis in a variety of cancers, including melanoma, colorectal cancer, and thyroid cancer. Small molecule inhibitors that target key kinases in this pathway have proven to be effective cancer therapies. The N-alkylated derivatives of this compound represent a promising scaffold for the development of such inhibitors.
Figure 1: Simplified diagram of the RAF-MEK-ERK signaling pathway.
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound using sodium hydride as a base and various alkylating agents.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plate and chamber
Figure 2: Experimental workflow for the N-alkylation reaction.
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Evolution of hydrogen gas will be observed.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases.
-
Alkylation: Add the desired alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the N-alkylation of this compound with various alkylating agents, based on established methodologies for similar substrates.
| Entry | Alkylating Agent (R-X) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide (CH₃I) | DMF | rt | 4 | 85-95 |
| 2 | Ethyl Bromide (CH₃CH₂Br) | DMF | rt | 8 | 80-90 |
| 3 | Benzyl Bromide (BnBr) | THF | rt | 6 | 88-96 |
| 4 | Propargyl Bromide | THF | rt | 5 | 75-85 |
| 5 | Allyl Bromide | DMF | rt | 4 | 82-92 |
Yields are estimated based on similar reactions reported in the literature and are not experimentally verified for this specific substrate. Reaction conditions may require further optimization.
Conclusion
The N-alkylation of this compound is a robust and versatile transformation that provides access to a wide range of derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors. The protocol outlined in this document provides a reliable method for synthesizing these valuable compounds, which can be further diversified through subsequent chemical modifications at the 5-bromo position. The exploration of the chemical space around the 7-azaindolin-2-one scaffold continues to be a promising avenue for the discovery of novel and effective therapeutic agents.
References
Application Notes and Protocols for the Solid-Phase Synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a bromine atom, as in 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, offers a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery.[1][2] Solid-phase synthesis provides an efficient and automatable platform for the preparation of such libraries, allowing for rapid purification and high throughput.[3]
This document provides detailed application notes and representative protocols for the use of this compound in solid-phase synthesis. While specific protocols for this exact molecule are not extensively documented, the methodologies presented here are based on established solid-phase synthesis principles for related heterocyclic compounds, such as pyrroles and bromo-substituted indoles.[1][4]
Key Applications in Solid-Phase Synthesis
The primary application of this compound in solid-phase synthesis is as a scaffold for the creation of diverse small molecule libraries. The bromine atom serves as a key functional group for diversification via transition metal-catalyzed cross-coupling reactions.
-
Library Synthesis: Enables the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies.
-
Hit-to-Lead Optimization: Facilitates the modification of initial hit compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Fragment-Based Drug Discovery: The core scaffold can be elaborated with various fragments to explore binding interactions with a biological target.
Data Presentation: Representative Reaction Parameters
The following tables summarize typical quantitative data for the solid-phase synthesis and subsequent derivatization of a resin-bound pyrrolo[2,3-c]pyridinone scaffold. These values are illustrative and may require optimization for specific substrates and reaction conditions.
Table 1: Resin Loading and Scaffold Immobilization
| Parameter | Specification | Expected Efficiency |
| Resin Type | Wang Resin | - |
| Resin Substitution | 0.5 - 1.0 mmol/g | - |
| Immobilization Chemistry | Mitsunobu or Williamson Ether Synthesis | 70 - 90% |
| Monitoring | Test Cleavage and LC-MS | - |
Table 2: Representative Suzuki-Miyaura Cross-Coupling Parameters on Solid Support
| Parameter | Value | Expected Outcome |
| Boronic Acid | 5 equivalents | > 90% Conversion |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.2 equivalents | - |
| Base (e.g., K₂CO₃) | 5 equivalents | - |
| Solvent | Dioxane/H₂O (4:1) | - |
| Reaction Time | 12 hours | - |
| Reaction Temperature | 80 °C | - |
| Monitoring | Test Cleavage and LC-MS | - |
| Purity after Cleavage | > 85% (Crude) |
Experimental Protocols
The following are representative protocols for the immobilization of a protected this compound derivative onto a solid support and its subsequent functionalization.
Protocol 1: Immobilization of N-Protected this compound onto Wang Resin
This protocol describes the attachment of the scaffold to the solid support via a linker. An appropriate N-protecting group (e.g., Boc or SEM) is crucial to prevent side reactions.
Materials and Reagents:
-
Wang Resin
-
N-Protected this compound with a suitable linker attachment point (e.g., a hydroxymethyl group)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell 1.0 g of Wang resin (nominal loading 0.5 mmol/g) in 10 mL of DCM for 1 hour in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x 10 mL) and then with anhydrous THF (3 x 10 mL).
-
In a separate flask, dissolve N-protected this compound derivative (4 equivalents relative to resin loading) and PPh₃ (4 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add DIAD (4 equivalents) dropwise.
-
Add the resulting solution to the swollen resin and shake the mixture at room temperature for 12-18 hours.
-
Filter the resin and wash sequentially with THF (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
Perform a test cleavage on a small amount of resin to determine the loading efficiency by LC-MS analysis of the cleaved product.
Protocol 2: Suzuki-Miyaura Cross-Coupling on Solid Support
This protocol details the diversification of the resin-bound 5-bromo-pyrrolo[2,3-c]pyridinone scaffold.
Materials and Reagents:
-
Resin-bound this compound
-
Aryl or Heteroaryl Boronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Dioxane
-
Deionized Water
-
DMF
-
DCM
Procedure:
-
Swell the resin-bound 5-bromo-pyrrolo[2,3-c]pyridinone (1 equivalent) in DMF (10 mL/g of resin) for 1 hour.
-
In a separate flask, dissolve the boronic acid (5 equivalents), Pd(PPh₃)₄ (0.2 equivalents), and K₂CO₃ (5 equivalents) in a 4:1 mixture of dioxane and water.
-
Add the solution to the swollen resin.
-
Heat the reaction mixture at 80 °C for 12 hours with gentle agitation.
-
Cool the reaction to room temperature, filter the resin, and wash with the dioxane/water mixture (3 x 10 mL), followed by water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Cleavage from Resin
This protocol describes the release of the final product from the solid support.
Materials and Reagents:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIPS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Swell the resin in DCM (10 mL/g of resin) for 30 minutes.
-
Prepare a cleavage cocktail of TFA/TIPS/DCM (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail or DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the product by preparative RP-HPLC.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound derivatives.
Caption: Key transformation in the diversification of the scaffold via Suzuki-Miyaura coupling.
References
- 1. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 4. benchchem.com [benchchem.com]
Application Notes & Protocols: 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in Fragment-Based Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target.[1][2][3] The pyrrolo[2,3-c]pyridine core, an isomer of the well-known 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Such scaffolds are known to interact with a variety of biological targets, particularly protein kinases, by forming key hydrogen bond interactions.[4][5][6][7] This document provides detailed application notes and protocols for the use of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one as a novel fragment in FBDD campaigns.
The compound this compound features a hydrogen bond donor (NH of the pyrrole), a hydrogen bond acceptor (carbonyl oxygen), and another potential acceptor (pyridine nitrogen). The bromine atom provides a vector for synthetic elaboration ("fragment growing") and can form halogen bonds with the target protein, potentially enhancing binding affinity. These features make it an attractive candidate for screening against various protein targets.
Physicochemical Properties (Illustrative)
The following table summarizes the key physicochemical properties of the fragment, which are crucial for its evaluation in an FBDD context.
| Property | Value | Method |
| Molecular Weight | 213.03 g/mol | Calculated |
| LogP | ~1.5 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 0 | Calculated |
| Polar Surface Area | 41.9 Ų | Calculated |
I. Application Notes: FBDD Workflow
The application of this compound in an FBDD campaign typically follows a structured workflow, from initial screening to hit validation and elaboration.
References
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one as a Precursor for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. This approach provides a powerful tool for tackling diseases driven by aberrant protein accumulation or activity. At the core of PROTAC design is the strategic selection of a warhead that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This document provides detailed application notes and protocols for utilizing 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one , a versatile precursor for the synthesis of potent PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response.[1] It acts as a key component of the Myddosome complex, downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.[1] Dysregulation of the IRAK4 pathway is implicated in a variety of autoimmune diseases and cancers, making it an attractive therapeutic target. PROTAC-mediated degradation of IRAK4 offers a distinct advantage over traditional kinase inhibitors by eliminating both the kinase and scaffolding functions of the protein, potentially leading to a more profound and durable therapeutic effect.[2]
These notes will guide researchers through the synthesis of IRAK4-targeting PROTACs using the 5-bromo-7-azaindolinone core, detail the necessary experimental protocols for their biological evaluation, and provide a summary of relevant quantitative data.
Signaling Pathway and Experimental Workflow
The development of IRAK4-targeting PROTACs involves a multi-step process, from understanding the target's role in cellular signaling to synthesizing and validating the final degrader molecule.
IRAK4 Signaling Pathway and PROTAC Mechanism of Action
IRAK4 is a key mediator in the TLR/IL-1R signaling cascade. Upon ligand binding to the receptor, the adaptor protein MyD88 recruits IRAK4, leading to the formation of the Myddosome complex. This complex activates downstream signaling through TRAF6, ultimately resulting in the activation of the NF-κB and MAPK pathways and the transcription of pro-inflammatory cytokines. An IRAK4 PROTAC hijacks the ubiquitin-proteasome system by simultaneously binding to IRAK4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4.
General Experimental Workflow
The development and evaluation of an IRAK4 PROTAC follows a structured workflow, beginning with the synthesis of the molecule and culminating in its biological characterization.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative IRAK4-targeting PROTACs developed from precursors structurally related to this compound.
Table 1: IRAK4 Degradation Activity
| Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand | Reference |
| Compound 8 | PBMCs | 259 | >90 | VHL | [1] |
| Compound 9 | PBMCs | 151 | >90 | VHL | [1] |
| Compound 9 | Dermal Fibroblasts | 36 | >90 | VHL | [1] |
| PROTAC-1 | OCI-LY10 | >50% degradation at 1µM | >50 | Cereblon | [3] |
Table 2: Anti-proliferative and Inhibitory Activity
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| Compound 9 | OCI-LY10 | 4.6 | Cell Viability | [2] |
| Compound 9 | TMD8 | 7.6 | Cell Viability | [2] |
| IRAK4 Inhibitor 1 | OCI-LY10 & TMD8 | >10 | Cell Viability | [2] |
| PF-06650833 | PBMCs | N/A (Complete IL-6 Blockade) | Cytokine Release | [1] |
| Compound 9 | PBMCs | N/A (Complete IL-6 Blockade) | Cytokine Release | [1] |
Experimental Protocols
Synthesis of IRAK4 PROTAC from this compound
This protocol outlines a general synthetic route to couple the 5-bromo-7-azaindolinone core to a linker and an E3 ligase ligand. This is a representative synthesis; specific reaction conditions may require optimization.
Step 1: Synthesis of the IRAK4 Ligand Intermediate
A plausible route from 5-bromo-7-azaindolinone involves a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce a functional group for linker attachment.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.), a suitable boronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water).
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the IRAK4 ligand intermediate.
Step 2: Linker Attachment and Coupling to E3 Ligase Ligand
-
Linker Installation: The synthesized IRAK4 ligand intermediate can be further functionalized with a linker containing a reactive group (e.g., a carboxylic acid or an amine). For example, if the intermediate has an amino group, it can be reacted with a linker containing a carboxylic acid using standard amide coupling reagents (e.g., HATU, DIPEA).
-
Coupling to E3 Ligase Ligand: The resulting IRAK4 ligand-linker intermediate is then coupled to a suitable E3 ligase ligand (e.g., a pomalidomide or VHL ligand derivative) with a complementary reactive group, again using appropriate coupling chemistry (e.g., amide bond formation).
-
Final Purification: The final PROTAC molecule is purified by preparative HPLC to achieve high purity. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation Protocols
Cell Culture
-
Peripheral Blood Mononuclear Cells (PBMCs) can be isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cancer cell lines (e.g., OCI-LY10, TMD8) should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ atmosphere.
Western Blotting for IRAK4 Degradation
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the IRAK4 PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against IRAK4 overnight at 4 °C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and quantify the band intensities using densitometry software. The level of IRAK4 degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the IRAK4 PROTAC for a specified period (e.g., 72 hours).
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Cytokine Release Assay (ELISA)
-
Cell Stimulation: Treat PBMCs with the IRAK4 PROTAC for a specified time, followed by stimulation with a TLR agonist (e.g., LPS or R848).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the effect of the PROTAC on cytokine production compared to the stimulated control.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of potent and selective IRAK4-targeting PROTACs. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation to design, synthesize, and evaluate novel therapeutic agents for the treatment of inflammatory diseases and cancers driven by aberrant IRAK4 signaling. The ability of these PROTACs to induce the degradation of IRAK4, thereby eliminating both its kinase and scaffolding functions, represents a promising strategy for overcoming the limitations of traditional kinase inhibitors.
References
Application Notes: Assay Development for Target Engagement of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Introduction
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a novel small molecule entity with potential therapeutic applications. The pyrrolo-pyridine core is a common scaffold in kinase inhibitors, suggesting that this compound may target protein kinases, which are crucial regulators of cellular processes.[1][2] Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making kinases attractive drug targets.[3][4] These application notes provide a comprehensive guide for researchers to develop assays and protocols to confirm the target engagement and characterize the cellular activity of this compound, with a focus on kinase targets.
Hypothesized Signaling Pathway
Protein kinases are key components of signaling cascades that transmit signals from the cell surface to the nucleus, regulating a wide array of cellular functions.[3] A generalized kinase signaling pathway, which could be inhibited by this compound, is depicted below.
Caption: Generalized kinase signaling pathway and the putative inhibitory action of this compound.
Data Presentation: Hypothetical Target Engagement Data
The following tables summarize hypothetical quantitative data for this compound against a putative kinase target.
Table 1: Biochemical Inhibitory Activity
| Assay Type | Parameter | Value (nM) |
| Biochemical Kinase Assay | IC50 | 85 |
Table 2: Cellular Target Engagement
| Assay Type | Parameter | Value (nM) |
| NanoBRET™ Target Engagement | EC50 | 250 |
| Cellular Thermal Shift Assay (CETSA) | EC50 | 300 |
Table 3: Cellular Thermal Shift Assay (CETSA) Thermal Shift Data
| Treatment | Apparent Melting Temperature (Tagg) | Thermal Shift (ΔTagg) |
| Vehicle (DMSO) | 52.5 °C | - |
| 1 µM Compound | 56.0 °C | +3.5 °C |
Experimental Protocols
Biochemical Kinase Activity Assay
This protocol is designed to determine the in vitro potency of this compound against a purified kinase. Luminescence-based assays that measure ATP consumption are commonly used.[5]
Caption: Workflow for a biochemical kinase activity assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in DMSO.
-
Reaction Setup:
-
Add 5 µL of kinase solution (containing kinase and substrate in assay buffer) to each well.
-
Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at the Km for the specific kinase.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and fit to a dose-response curve to determine the IC50 value.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of the compound to a target kinase in living cells.[6][7][8] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy acceptor.[8][9]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA for NanoLuc®-kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer and Nano-Glo® Substrate
-
White, tissue culture-treated 96-well plates
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and culture for 24 hours.
-
Cell Seeding: Harvest and seed the transfected cells into a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add the compound to the cells and incubate for 2 hours at 37°C in a CO₂ incubator.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at the appropriate concentration.
-
Substrate Addition: Prepare the Nano-Glo® substrate solution containing the extracellular inhibitor. Add this solution to the wells.
-
Signal Measurement: Read the plate within 10 minutes on a luminometer equipped with 450 nm and 610 nm filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to determine the EC50.[9]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular context by measuring the ligand-induced thermal stabilization of the target protein.[10][11][12]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Materials:
-
Cell line expressing the target kinase
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle at 37°C for 1 hour.
-
Heating: Aliquot the treated cell suspensions and heat them at different temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Fractionation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and quantify the amount of the target kinase using Western blotting or an ELISA.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble target protein as a function of temperature to determine the apparent melting temperature (Tagg).
-
Isothermal Dose-Response: At a fixed temperature that provides a suitable signal window, plot the amount of soluble protein against the compound concentration to determine the EC50 for thermal stabilization.
-
References
- 1. scispace.com [scispace.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. benchchem.com [benchchem.com]
- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 8. benchchem.com [benchchem.com]
- 9. eubopen.org [eubopen.org]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic small molecule belonging to the pyrrolopyridine class. While specific biological activities for this particular compound are not extensively documented in publicly available literature, the pyrrolopyridine scaffold is a common motif in compounds investigated for a range of therapeutic applications. Derivatives have been explored as kinase inhibitors for oncology, modulators of inflammatory pathways, and as agents targeting neurodegenerative diseases.[1][2][3][4][5][6][7][8][9]
These application notes provide a comprehensive framework for the initial in vivo evaluation of this compound in mouse models. The protocols outlined below are designed to establish a preliminary safety and tolerability profile, determine a working dose range, and subsequently assess efficacy in relevant disease models based on the potential therapeutic areas of the broader pyrrolopyridine class.
Phase 1: Preliminary Toxicity and Maximum Tolerated Dose (MTD) Determination
The initial step in the in vivo assessment of a novel compound is to determine its safety profile and the maximum tolerated dose (MTD).[10][11][12] The MTD is defined as the highest dose that does not induce unacceptable side effects or overt toxicity over a specified period.[10] This information is critical for designing subsequent efficacy studies with appropriate dose levels.
Experimental Protocol: Single-Dose Escalation MTD Study
-
Animal Model:
-
Species: Mus musculus (mouse)
-
Strain: C57BL/6 or BALB/c (healthy, naive mice)
-
Age: 8-10 weeks
-
Sex: Both male and female (separate cohorts)
-
Group Size: 3-5 mice per dose group
-
-
Compound Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle will depend on the compound's solubility (e.g., sterile saline, PBS, or a solution containing a low percentage of DMSO and/or Tween 80).
-
All formulations for parenteral administration should be sterile and isotonic.[13]
-
-
Route of Administration:
-
The route of administration should be chosen based on the intended clinical application and the compound's physicochemical properties.[14] Common routes include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[13][15][16] The rate of absorption generally follows IV > IP > IM > SC > PO.[13]
-
-
Dose Escalation and Monitoring:
-
Begin with a low starting dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts.
-
Administer a single dose of the compound to each cohort.
-
Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days.
-
Record observations including changes in body weight, food and water intake, posture, and any signs of distress.
-
The MTD is reached when significant toxicity is observed.
-
Data Presentation: MTD Study Observations
| Dose Level (mg/kg) | Route of Administration | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity |
| 1 | IP | 3M, 3F | +/- 2% | No observable adverse effects |
| 5 | IP | 3M, 3F | +/- 3% | No observable adverse effects |
| 10 | IP | 3M, 3F | -5% to -8% | Mild lethargy observed at 4h |
| 25 | IP | 3M, 3F | -15% to -20% | Significant lethargy, ruffled fur |
| 50 | IP | 3M, 3F | >-20% | Severe toxicity, humane endpoint |
This is an example table; actual results will vary.
Caption: Workflow for Maximum Tolerated Dose (MTD) determination.
Phase 2: In Vivo Efficacy Evaluation
Based on the activities of related pyrrolopyridine compounds, two potential therapeutic areas for efficacy testing are oncology and inflammation.
A. Oncology: Xenograft Mouse Model
Cell line-derived xenograft (CDX) models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating potential cancer therapies.[17][18] Patient-derived xenograft (PDX) models, which involve transplanting tumor tissue directly from a patient, can also be used for higher fidelity.[17][19][20][21]
-
Animal Model:
-
Species: Mus musculus
-
Strain: Immunodeficient (e.g., NOD/SCID or Nu/Nu)
-
Age: 6-8 weeks
-
Sex: Female
-
Group Size: 8-10 mice per group
-
-
Tumor Cell Implantation:
-
Select a human cancer cell line relevant to the hypothesized target of the compound (e.g., a line with known kinase dependencies).
-
Inject tumor cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Study Initiation and Treatment:
-
Monitor tumor growth regularly. When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment groups.[22]
-
Group 1 (Vehicle Control): Administer the vehicle solution.
-
Group 2 (Test Compound): Administer this compound at one or more doses below the MTD (e.g., 0.5x MTD).
-
Group 3 (Positive Control): Administer a standard-of-care chemotherapy agent for the selected cell line.
-
Administer treatment according to a defined schedule (e.g., daily, twice weekly) for a set period (e.g., 21-28 days).
-
-
Efficacy Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, collect tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
| Treatment Group | Dosing Regimen | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, daily, IP | 120 | 1500 | 0 | -2 |
| Compound (X mg/kg) | X mg/kg, daily, IP | 125 | 750 | 50 | -5 |
| Positive Control | Y mg/kg, bi-weekly, IV | 118 | 450 | 70 | -10 |
This is an example table; actual results will vary.
Caption: Workflow for a subcutaneous xenograft mouse model study.
B. Inflammation: Lipopolysaccharide (LPS)-Induced Inflammation Model
This acute inflammation model is useful for screening compounds with potential anti-inflammatory properties. LPS administration induces a systemic inflammatory response characterized by the release of pro-inflammatory cytokines.
-
Animal Model:
-
Species: Mus musculus
-
Strain: BALB/c or C57BL/6
-
Age: 8-10 weeks
-
Sex: Male or Female
-
Group Size: 6-8 mice per group
-
-
Treatment and Induction of Inflammation:
-
Group 1 (Vehicle Control): Administer vehicle, followed by saline.
-
Group 2 (LPS Control): Administer vehicle, followed by LPS.
-
Group 3 (Test Compound): Administer this compound at various doses.
-
Group 4 (Positive Control): Administer a known anti-inflammatory drug (e.g., Dexamethasone).
-
Pre-treat animals with the test compound, vehicle, or positive control (e.g., 1 hour before LPS challenge).
-
Induce inflammation by administering LPS (e.g., 1 mg/kg, IP).
-
-
Efficacy Endpoints:
-
Collect blood samples at a specific time point post-LPS administration (e.g., 2 or 6 hours).
-
Prepare serum or plasma.
-
Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex assay.
-
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | < 50 | < 50 |
| LPS Control | - | 2500 ± 300 | 4000 ± 500 |
| Compound | 10 | 1500 ± 200 | 2500 ± 350 |
| Compound | 30 | 800 ± 150 | 1200 ± 200 |
| Dexamethasone | 5 | 400 ± 100 | 600 ± 120 |
This is an example table; actual results will vary. Data are presented as mean ± SEM.
Caption: Hypothesized signaling pathway for LPS-induced inflammation.
Conclusion
This document provides a foundational guide for the in vivo preclinical evaluation of this compound in mice. The initial determination of the MTD is a mandatory first step to ensure animal welfare and to inform dose selection for subsequent efficacy studies. Based on the known biological activities of the broader pyrrolopyridine chemical class, experimental designs in oncology and inflammation models are proposed as logical next steps. The outcomes of these studies will be crucial in defining the therapeutic potential and future development trajectory of this compound. All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. cea.unizar.es [cea.unizar.es]
- 14. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. Routes of drug administration Dr.NITIN | PPTX [slideshare.net]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. criver.com [criver.com]
- 19. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncology-central.com [oncology-central.com]
- 21. cruk.cam.ac.uk [cruk.cam.ac.uk]
- 22. benchchem.com [benchchem.com]
Application Note: High-Resolution LC-MS/MS for the In Vitro Metabolite Identification of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction The study of drug metabolism is a critical component of drug discovery and development, providing insights into the pharmacokinetic properties and potential toxicity of new chemical entities (NCEs). The identification of metabolites is essential to understand the metabolic fate of a drug candidate. This application note details a comprehensive protocol for the in vitro identification of metabolites of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one using human liver microsomes (HLMs) coupled with high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific metabolism data for this compound is not extensively published, the following protocols provide a robust framework for its metabolic profiling.
In vitro models, such as liver microsomes, are widely used in early drug discovery to screen for metabolic stability and identify major metabolites.[1] Microsomes are a subcellular fraction of hepatocytes that contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[2] High-resolution mass spectrometry (HRMS) offers the accuracy and sensitivity required to detect and identify metabolites, even at low concentrations, by providing precise mass measurements and fragmentation data for structural elucidation.[3][4]
Experimental Protocols
Protocol 1: In Vitro Incubation with Human Liver Microsomes
This protocol describes the incubation of this compound with pooled human liver microsomes to generate potential metabolites.
Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (20 mg/mL)
-
100 mM Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be a metabolite)
-
Incubator/shaking water bath (37°C)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Phosphate Buffer (100 mM, pH 7.4)
-
This compound (final concentration typically 1-10 µM)
-
Pooled Human Liver Microsomes (final concentration 0.5 mg/mL).[6]
-
-
Pre-incubation: Gently vortex the mixture and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[7] A parallel incubation without the NADPH regenerating system should be run as a negative control.[5]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) with gentle agitation.[7]
-
Termination of Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[5] This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples vigorously for 1 minute and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: High-Resolution LC-MS/MS Analysis
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of the parent compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).[8]
LC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic compounds.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters (Example):
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs.
-
Data Acquisition: Perform full scan MS to detect all ions, followed by data-dependent MS/MS (ddMS2) or all-ion fragmentation (AIF) to acquire fragmentation data for metabolite identification.[9][10]
-
Full Scan Mass Range: m/z 100-1000
-
Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate comprehensive fragment ion spectra.
Protocol 3: Data Processing and Metabolite Identification
This protocol describes the workflow for analyzing the acquired LC-MS/MS data to identify potential metabolites.
Software:
-
Vendor-specific instrument control and data analysis software.
-
Metabolite identification software packages.
Procedure:
-
Peak Detection: Process the raw data to detect all significant ion features in the chromatograms.
-
Background Subtraction: Compare the chromatograms from the NADPH-fortified samples with the negative control (no NADPH) samples. Peaks present only in the active incubations are considered potential metabolites.
-
Metabolite Prediction: Predict potential metabolites based on common metabolic biotransformations (e.g., oxidation, hydroxylation, glucuronidation, sulfation). Calculate the expected exact masses for these predicted metabolites.
-
Mass Defect Filtering: Use mass defect filtering and other data mining techniques to selectively find drug-related material in the complex data matrix.[3]
-
Structural Elucidation: For each potential metabolite, confirm the elemental composition using the accurate mass measurement from the full scan data. Elucidate the structure by interpreting the MS/MS fragmentation pattern and comparing it to the fragmentation of the parent drug.[8]
Data Presentation
The following table presents a hypothetical summary of potential metabolites of this compound that could be identified using the described methods.
| Metabolite ID | Proposed Biotransformation | Theoretical m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) | Retention Time (min) | Relative Abundance (%) |
| Parent | - | 227.9823 | 227.9821 | -0.9 | 5.8 | 15 |
| M1 | Oxidation (+16 Da) | 243.9772 | 243.9775 | 1.2 | 4.5 | 45 |
| M2 | Di-oxidation (+32 Da) | 259.9722 | 259.9720 | -0.8 | 3.2 | 10 |
| M3 | Glucuronidation (+176 Da) | 403.9934 | 403.9939 | 1.2 | 2.8 | 25 |
| M4 | De-bromination (-79 Da) | 149.0613 | 149.0610 | -2.0 | 6.2 | 5 |
Visualizations
Caption: Experimental workflow for in vitro metabolite identification.
Caption: Hypothetical metabolic pathway for the title compound.
References
- 1. Metabolite identification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug metabolite profiling and identification by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. ijpras.com [ijpras.com]
- 9. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
"5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one" improving yield in multi-step synthesis
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to improve yields in the multi-step synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for this compound?
A plausible and common strategy for synthesizing functionalized oxindoles involves a two-step process starting from the corresponding azaindole core. This approach includes:
-
Electrophilic Bromination: Regioselective bromination of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core, primarily at the C5 position.
-
Oxidation: Conversion of the resulting 5-bromo-1H-pyrrolo[2,3-c]pyridine intermediate to the final 2-oxo (pyrrolone) product.
Q2: Which steps are most critical for maximizing the overall yield?
The overall yield is highly dependent on both the regioselectivity of the bromination and the efficiency of the subsequent oxidation. Poor control during bromination can lead to a mixture of isomers that are difficult to separate, significantly lowering the yield of the desired intermediate. The oxidation step can also be challenging, with potential for over-oxidation or degradation if conditions are not optimized.
Q3: My bromination of 6-azaindole is not selective. What can I do?
Lack of selectivity is a common issue in the halogenation of electron-rich heterocyclic systems.[1] To improve selectivity for the C5 position, careful selection of the brominating agent and reaction conditions is paramount. Milder reagents and low temperatures are generally preferred.
Troubleshooting Guide
Issue 1: Low Yield and Poor Regioselectivity in the Bromination of 1H-pyrrolo[2,3-c]pyridine
Possible Causes:
-
Formation of multiple bromo-isomers (e.g., C3, C7-bromination).
-
Di- or poly-bromination of the azaindole ring.
-
Degradation of the starting material under harsh acidic conditions.
Troubleshooting Steps:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it is easier to handle and can offer better selectivity under controlled conditions.
-
Solvent Selection: The polarity and nature of the solvent can influence the regioselectivity. Acetonitrile (CH₃CN), Dichloromethane (DCM), or Tetrahydrofuran (THF) are common choices.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to minimize side reactions and improve selectivity. Add the brominating agent slowly and in portions.
-
Protecting Groups: If selectivity remains an issue, consider protecting the pyrrole nitrogen (e.g., with a tosyl or SEM group) to modulate the electronic properties of the ring system, although this adds extra steps to the synthesis.[2]
Table 1: Comparison of Bromination Conditions for Azaindole Scaffolds
| Brominating Agent | Solvent | Temperature (°C) | Key Considerations |
| N-Bromosuccinimide (NBS) | Acetonitrile | 0 to Room Temp | Generally provides better selectivity; easier to handle. |
| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | -10 to 0 | Low temperature can further enhance selectivity. |
| Bromine (Br₂) | Acetic Acid | 0 to Room Temp | Highly reactive; may lead to over-bromination and requires careful handling.[3] |
| Ammonium Bromide / Oxone | Methanol / Water | Room Temp | A milder, "green" alternative that can offer good yields for activated systems.[4] |
Issue 2: Incomplete Conversion or Degradation During Oxidation to the Pyrrolone
Possible Causes:
-
The oxidizing agent is too harsh, leading to decomposition of the azaindole ring.
-
The oxidizing agent is too mild, resulting in low or no conversion.
-
The intermediate or product is unstable under the reaction or workup conditions.
Troubleshooting Steps:
-
Select an Appropriate Oxidant: The oxidation of an indole to an oxindole can be achieved with various reagents. A common method involves the use of NBS in an aqueous solvent system (e.g., DMSO/H₂O or t-BuOH/H₂O).
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the consumption of the starting material and the formation of the product. This helps prevent over-oxidation and determine the optimal reaction time.
-
Control pH During Workup: The product may be sensitive to acidic or basic conditions. Ensure the pH is controlled during extraction and purification steps to prevent degradation.
-
Purification Method: The product may be sensitive to silica gel. Consider using neutral alumina for chromatography or purification via recrystallization if the product is a stable solid.[5]
Experimental Protocol: Oxidation of 5-bromo-1H-pyrrolo[2,3-c]pyridine
-
Dissolve the 5-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in a mixture of Dimethyl Sulfoxide (DMSO) and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 to 1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction at 0-5 °C and monitor its progress by TLC every 30 minutes until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess NBS.
-
Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by flash chromatography or recrystallization.
Synthesis and Troubleshooting Visualizations
Caption: Proposed two-step synthesis workflow for the target compound.
Caption: Troubleshooting flowchart for the bromination of 6-azaindole.
References
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
"5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one" overcoming solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, with a focus on overcoming solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro assays?
A1: For initial solubilization, preparing a high-concentration stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common first choice for many nonpolar compounds due to its strong solubilizing power and compatibility with numerous cell-based assays at low final concentrations.[1]
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into aqueous media for my experiment. What should I do?
A2: This phenomenon, often called "crashing out," occurs when the compound's poor aqueous solubility leads to precipitation upon introduction to the aqueous environment of your assay buffer or cell culture medium.[1] Several strategies can be employed to mitigate this issue. Refer to the Troubleshooting Guide below for detailed solutions.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: The final concentration of the organic solvent in the assay should be kept to a non-toxic level. For DMSO, this is typically less than 0.5% to avoid solvent-induced cytotoxicity.[1] It is crucial to include a vehicle control in your experiment, which contains the same final concentration of the solvent used to dissolve the compound.[2]
Q4: Can I heat the DMSO stock solution to improve the solubility of this compound?
A4: Gentle warming can be an effective method to aid dissolution. A water bath set to 37°C is often used.[1][2] However, it is important to be cautious as excessive heat may degrade the compound. Always ensure the vial is properly sealed to prevent solvent evaporation.
Troubleshooting Guide
If you are encountering solubility issues with this compound in DMSO, consult the following table for potential causes and suggested solutions.
| Problem | Possible Cause | Suggested Solution |
| Compound does not fully dissolve in DMSO at the desired stock concentration. | The compound has limited solubility even in DMSO at high concentrations. | - Try a lower stock concentration.- Gently warm the solution in a 37°C water bath while vortexing.[1][2]- Use sonication to aid in the dissolution process.[3]- Consider alternative organic solvents such as dimethylformamide (DMF) or ethanol.[1] |
| Precipitation occurs immediately upon dilution into aqueous buffer or media. | The compound has poor aqueous solubility and is "crashing out" of solution.[1] | - Lower the final concentration of the compound in the assay.- Decrease the final percentage of the organic solvent.- Pre-warm the aqueous medium to 37°C before adding the compound stock solution while vortexing to aid in dispersion.[1]- Consider using a co-solvent system or adding a small amount of a biocompatible surfactant (e.g., Tween-20) to the assay buffer.[1][3] |
| Inconsistent or poor results in biological assays. | The compound may not be fully in solution, leading to inaccurate concentrations. | - Prepare fresh working solutions for each experiment from a frozen stock.- Ensure complete dissolution of the stock solution before each use by visual inspection.- Perform a solubility test to determine the maximum soluble concentration in your specific assay medium. |
| Observed cytotoxicity in vehicle control wells. | The concentration of DMSO is too high for the cells being used. | - Reduce the final concentration of DMSO in the assay to a non-toxic level, typically below 0.5%.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
-
Sonicator (optional)
Procedure:
-
Weigh out the appropriate amount of this compound.
-
Transfer the weighed compound into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve a 10 mM stock concentration.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[2] Alternatively, sonicate the sample for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Briefly vortex the stock solution to ensure homogeneity.[2]
-
Perform an initial dilution of the stock solution into the pre-warmed cell culture medium or assay buffer. For example, to achieve a 100 µM working solution from a 10 mM stock, you can add 2 µL of the stock to 198 µL of medium.
-
Vortex the diluted solution immediately and vigorously to prevent precipitation.[2]
-
Further serially dilute this intermediate solution to obtain the desired final concentrations for your assay.
-
It is crucial to maintain a consistent final solvent concentration across all wells.
-
Add the final diluted compound solutions to the assay plates containing cells or other biological components.
-
Always include a vehicle control in your experiment, which contains the same final concentration of DMSO as your highest treatment concentration.[2]
Visualizations
Caption: Workflow for preparing solutions of poorly soluble compounds.
Caption: Hypothetical signaling pathway inhibited by the compound.
References
"5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one" reducing side product formation in bromination
This technical support guide addresses the formation of side products, particularly "reducing side products," during the bromination of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one to synthesize 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the bromination of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one?
The bromination of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one is anticipated to proceed via an electrophilic aromatic substitution (EAS) mechanism. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridinone ring. The reaction involves the attack of the pyrrole ring's π-electrons on an electrophilic bromine source, such as Br₂ or N-bromosuccinimide (NBS), to form a sigma complex (arenium ion). Subsequent deprotonation restores aromaticity, yielding the brominated product.
Q2: What is a "reducing side product" in the context of a bromination reaction?
The term "reducing side product" is unconventional for a bromination reaction, which is inherently an oxidative process. However, it could refer to a few possibilities:
-
Hydro-de-bromination: The most likely interpretation is the formation of the starting material, 1H-pyrrolo[2,3-c]pyridin-2(3H)-one, from the desired brominated product. This can occur under certain conditions where the bromine atom is replaced by a hydrogen atom.
-
Formation of a debrominated impurity: If the starting material contains impurities, they might be carried through the reaction, leading to the impression of a "reduced" product in the final mixture.
-
Decomposition: Under harsh conditions, the starting material or product could decompose, leading to various byproducts.
Q3: What are common side products in the bromination of similar heterocyclic compounds?
Besides the potential for hydro-de-bromination, other common side products include:
-
Over-bromination: Dibrominated or polybrominated products can form, especially if an excess of the brominating agent is used or if the reaction conditions are too harsh. For instance, dibromination can occur at other positions on the pyrrole or pyridinone ring.
-
Oxidation Products: Some brominating agents, particularly under forcing conditions, can lead to the oxidation of the heterocyclic ring system.
-
Solvent Adducts: In some cases, the solvent may participate in the reaction, leading to the formation of unexpected adducts.
Troubleshooting Guide: Formation of a Reducing Side Product (Hydro-de-bromination)
This guide provides a structured approach to troubleshoot and minimize the formation of the unbrominated starting material as a side product.
Problem: Significant amount of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one observed in the crude product mixture after bromination.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for reducing side product formation.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Radical Reactions | N-bromosuccinimide (NBS) can initiate radical chain reactions, especially in the presence of light or radical initiators. These radical intermediates can abstract a hydrogen atom from the solvent or other sources, leading to the formation of the debrominated starting material. | - Conduct the reaction in the dark or by wrapping the flask in aluminum foil.- Avoid the use of radical initiators unless specifically required.- Use freshly recrystallized NBS to remove any succinimide, which can participate in radical pathways. |
| Acid-Catalyzed Debromination | The presence of strong acids, either added as a catalyst or generated in situ (e.g., HBr from the brominating agent), can protonate the bromo-substituted ring, making it susceptible to nucleophilic attack by bromide or other nucleophiles, which can lead to debromination. | - Use a non-acidic brominating agent like NBS.- If an acid catalyst is necessary, use the minimum effective amount.- Add a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to scavenge any generated acid. |
| Reaction Temperature | Higher temperatures can provide the activation energy for decomposition or debromination pathways. | - Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress carefully. |
| Choice of Solvent | Protic solvents might facilitate protonolysis of the C-Br bond, especially if the bond is activated. | - Use a non-polar, aprotic solvent such as dichloromethane (DCM), chloroform, or carbon tetrachloride (CCl₄). |
| Work-up Procedure | Acidic or basic conditions during the work-up can potentially lead to the degradation of the desired product back to the starting material. | - Use a neutral or mildly basic aqueous quench (e.g., saturated sodium bicarbonate solution).- Minimize the time the product is in contact with aqueous or acidic/basic solutions. |
Quantitative Data Summary
The following table summarizes the expected major products and potential side products in the bromination of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected Polarity |
| Starting Material | 1H-pyrrolo[2,3-c]pyridin-2(3H)-one | C₇H₆N₂O | 134.14 | High |
| Desired Product | This compound | C₇H₅BrN₂O | 213.03 | Medium |
| Over-brominated Product | e.g., 3,5-Dibromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | C₇H₄Br₂N₂O | 291.93 | Low |
Optimized Experimental Protocol for Bromination
This protocol is designed to minimize the formation of side products.
Reaction Scheme
Caption: Proposed bromination of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Materials
-
1H-pyrrolo[2,3-c]pyridin-2(3H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS), recrystallized (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask wrapped in aluminum foil
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure
-
Reaction Setup:
-
To a foil-wrapped, oven-dried round-bottom flask under an inert atmosphere, add 1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Brominating Agent:
-
In a separate flask, weigh out recrystallized NBS (1.05 equivalents).
-
Add the NBS portion-wise to the cooled solution of the starting material over 15-20 minutes with vigorous stirring.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Follow with the addition of saturated aqueous sodium bicarbonate solution to neutralize any generated acid.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.
-
Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Welcome to the technical support center for the Suzuki coupling of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.
Issue: Low to No Product Yield
Question: I am observing very low or no yield of my desired coupled product. What are the potential causes and how can I improve the outcome?
Answer:
Low or no product yield in the Suzuki coupling of this compound can stem from several factors, particularly related to the heterocyclic nature of the starting material. The presence of the pyridine nitrogen can lead to catalyst inhibition.[1][2] Here are key areas to investigate:
-
Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its deactivation.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) to shield the palladium center and enhance its stability.[2] Consider using pre-formed palladium catalysts that are more resistant to inhibition.[2] Increasing the catalyst loading (e.g., from 1-3 mol% to 5 mol%) may also be beneficial.[2]
-
-
Suboptimal Reaction Conditions: The chosen combination of base, solvent, and temperature may not be ideal for this specific substrate.
-
Solution: A systematic screening of reaction parameters is recommended.[3]
-
Base: The choice of base is critical for activating the boronic acid.[1] While common bases like K₂CO₃ can be effective, stronger, non-coordinating bases like K₃PO₄ are often more successful for challenging couplings involving heteroaryl halides.[1][4]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typically used to ensure the solubility of both organic and inorganic reagents.[1][5] Anhydrous conditions can also be explored, but a small amount of water is often necessary for the catalytic cycle to proceed efficiently.[6]
-
Temperature: Suzuki couplings are generally run at elevated temperatures, typically between 80-110 °C.[1] If yield is low, a careful increase in temperature may improve the reaction rate.
-
-
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which can lead to deactivation.[1]
-
Solution: It is crucial to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent prior to adding the catalyst or by using several freeze-pump-thaw cycles.[1]
-
-
Poor Quality Reagents: The purity of the starting materials, especially the boronic acid, can significantly impact the reaction outcome.
-
Solution: Ensure the this compound is pure. Boronic acids can undergo decomposition over time; it is advisable to use fresh or properly stored boronic acids.
-
Issue: Significant Side Product Formation
Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?
Answer:
The formation of side products is a common issue in Suzuki coupling reactions. Here’s how to address the most frequent culprits:
-
Homocoupling of Boronic Acid: This occurs when the boronic acid couples with itself to form a biaryl byproduct.
-
Cause: This side reaction is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1]
-
Solution: Rigorous degassing of the reaction mixture is essential.[1] Using a slight excess of the this compound relative to the boronic acid can also help suppress homocoupling.[1] Additionally, consider lowering the catalyst loading.
-
-
Dehalogenation of the Starting Material: The this compound is reduced to 1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
-
Cause: This can be facilitated by certain phosphine ligands and bases, particularly at elevated temperatures.[1]
-
Solution: Try screening different phosphine ligands. A milder base, such as KF or K₂CO₃, may be beneficial.[1][2] Lowering the reaction temperature and minimizing the reaction time can also help reduce dehalogenation.[1]
-
-
Protodeboronation of the Boronic Acid: The boronic acid reacts with a proton source, leading to the loss of the boron moiety.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key reaction parameters that can be varied to optimize the Suzuki coupling of this compound.
Table 1: Catalyst and Ligand Selection
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1 - 3 | A common and often effective combination for heteroaryl couplings. |
| Pd(OAc)₂ | SPhos | 1 - 3 | Another robust system for challenging substrates.[7] |
| Pd(dppf)Cl₂ | (dppf) | 2 - 5 | Can be effective, especially with less sterically hindered boronic acids.[8][9] |
| Pd(PPh₃)₄ | (PPh₃) | 3 - 5 | A classic catalyst, but may be less effective for this substrate.[5][8] |
Table 2: Base and Solvent Screening
| Base | Solvent System | Temperature (°C) | Comments |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 - 110 | Often a good starting point for difficult couplings.[5] |
| K₂CO₃ | DME | 80 - 90 | A milder base, can be effective and may reduce side reactions.[8][9] |
| Cs₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 - 110 | A strong base that can be very effective but also more expensive. |
| KF | Toluene / H₂O (10:1) | 100 - 110 | A milder, less basic option that can prevent base-sensitive functional group degradation.[2] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or boronic ester (1.1 - 1.5 equiv.), and the base (2.0 - 3.0 equiv.).
-
Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (or the pre-catalyst) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Suzuki Coupling Optimization
Caption: A generalized workflow for performing a Suzuki coupling reaction, from preparation to product analysis.
Troubleshooting Logic for Low Yield
Caption: A decision tree to guide troubleshooting efforts when encountering low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Cell Permeability of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cell permeability of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and related compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows high potency in biochemical assays but low activity in cell-based assays. What could be the problem?
A1: A significant drop in potency between biochemical and cellular assays often points to poor cell permeability.[1] The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential reasons include metabolic instability or active efflux out of the cell.
Q2: What are the key physicochemical properties of this compound that might contribute to poor cell permeability?
-
Polar Surface Area (PSA): The pyrrolopyridinone core contains hydrogen bond donors (N-H) and acceptors (C=O, N), which contribute to its PSA. A high PSA can hinder passage through the lipophilic cell membrane.[2][3]
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can increase the energy required for the compound to move from the aqueous extracellular environment into the lipid bilayer.[2][3]
-
Molecular Weight: The molecular weight of this compound is likely within a range generally considered acceptable for oral drugs.[3]
-
Lipophilicity (LogP): An optimal LogP (a measure of a compound's solubility in lipids versus water) is crucial for good permeability.[3][4] Both excessively high and low LogP values can be detrimental.
Q3: How can I experimentally assess the cell permeability of my compound?
A3: A tiered approach using standard in vitro assays is recommended. The most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[5]
-
PAMPA: This is a high-throughput, cell-free assay that predicts a compound's ability to cross a lipid membrane via passive diffusion.[6][7][8] It is a good first screen for passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells that mimic the intestinal epithelium.[9][10][11] It provides insights into both passive and active transport mechanisms, including efflux.[10][11]
Q4: My compound shows low permeability in the PAMPA assay. What does this indicate and what should I do next?
A4: Low permeability in a PAMPA assay suggests that the compound has poor passive diffusion characteristics.[6][7] This is likely due to unfavorable physicochemical properties such as high polarity or low lipophilicity. The next step would be to consider structural modifications to the molecule to improve these properties. Medicinal chemistry strategies could involve masking polar groups or increasing lipophilicity.
Q5: My compound has good permeability in PAMPA but poor permeability in the Caco-2 assay. What could be the reason?
A5: This discrepancy often points towards the involvement of active transport mechanisms. Since PAMPA only measures passive diffusion, the Caco-2 assay may be revealing that your compound is a substrate for efflux pumps.[7][8] Efflux pumps, such as P-glycoprotein (P-gp), are proteins on the cell surface that actively transport compounds out of the cell, leading to low intracellular accumulation.[12][13]
Q6: How can I confirm if my compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?
A6: To determine if your compound is an efflux pump substrate, you can perform a bidirectional Caco-2 assay.[11] This involves measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[11][14] Additionally, you can run the Caco-2 assay in the presence of a known efflux pump inhibitor, such as verapamil for P-gp.[14][15] A significant increase in the A-B permeability in the presence of the inhibitor would confirm that your compound is a substrate.
Q7: What strategies can I employ to improve the cell permeability of this compound?
A7: Several strategies can be explored:
-
Structural Modification: Medicinal chemistry efforts can be directed at optimizing the compound's physicochemical properties. This could involve introducing lipophilic groups, reducing the number of hydrogen bond donors, or masking polar functionalities.[16]
-
Prodrug Approach: The polar N-H group in the pyrrolone ring could be a candidate for a prodrug strategy. Converting it to a more lipophilic, cleavable group could enhance membrane transport. Once inside the cell, the prodrug would be cleaved by intracellular enzymes to release the active compound.
Troubleshooting Guide
Data Presentation: Interpreting Permeability Assay Results
The following table summarizes typical classifications of permeability based on apparent permeability (Papp) values from Caco-2 assays.
| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Interpretation |
| High | > 10 | Likely to be well-absorbed. |
| Medium | 1 - 10 | Moderate absorption. |
| Low | < 1 | Likely to be poorly absorbed.[13] |
The table below illustrates how to interpret results from bidirectional Caco-2 assays to identify potential efflux.
| Assay Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Interpretation |
| Compound Alone | 1.5 | 6.0 | 4.0 | Potential P-gp substrate.[11] |
| Compound + Verapamil | 5.5 | 5.8 | 1.1 | P-gp mediated efflux confirmed. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of a compound.
Methodology:
-
Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.[5]
-
Prepare Solutions:
-
Assay Assembly: Add the acceptor solution to the wells of a 96-well acceptor plate. Place the lipid-coated filter plate (donor plate) on top of the acceptor plate.
-
Compound Addition: Add the donor solution containing the test compound to the wells of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[17]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the steps for conducting a permeability assay using Caco-2 cells, which can assess both passive and active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to form a confluent, differentiated monolayer.[11]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥200 Ω·cm² are typically used.[14][18]
-
Permeability Measurement (Apical to Basolateral - A-B):
-
The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[5]
-
The dosing solution containing the test compound is added to the apical (upper) chamber.[5]
-
Fresh transport buffer is added to the basolateral (lower) chamber.[5]
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes).[5]
-
-
Permeability Measurement (Basolateral to Apical - B-A for Efflux): The same procedure is followed, but the compound is added to the basolateral chamber, and samples are taken from the apical chamber.[5]
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.[10]
-
Papp Calculation: The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 3: P-glycoprotein (P-gp) Substrate Assessment
This assay determines if a compound is a substrate of the P-gp efflux pump.
Methodology:
-
Cell Lines: Use cell lines that overexpress P-gp, such as MDR1-MDCK cells, alongside the parental wild-type MDCK cells.[12]
-
Assay Setup: A bidirectional permeability assay is performed as described in the Caco-2 protocol.
-
Inhibitor Co-incubation: Run the assay in parallel with and without a known P-gp inhibitor, such as verapamil (typically at 50-100 µM).[15]
-
Data Analysis:
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) in the absence of the inhibitor. An efflux ratio >2 suggests the compound is a P-gp substrate.
-
Compare the Papp(A-B) values in the presence and absence of the inhibitor. A significant increase in permeability with the inhibitor confirms P-gp interaction.
-
Visualizations
Caption: Troubleshooting workflow for low cellular activity.
Caption: Factors affecting intracellular compound concentration.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. P-glycoprotein (P-gp)/MDR1 activity assay [bio-protocol.org]
- 16. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
"5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one" stabilizing the compound for long-term storage
This technical support center provides troubleshooting guides and frequently asked questions regarding the stabilization and long-term storage of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and kept away from direct sunlight and heat sources.[1][2] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidative degradation.
Q2: What signs of degradation should I look for in my sample of this compound?
A2: Visual signs of degradation can include a change in color from off-white/light yellow to a darker shade, and a change in the texture of the powder, such as clumping, which may indicate moisture absorption. For a more definitive assessment, analytical techniques like HPLC can be used to check for the appearance of impurity peaks, or NMR spectroscopy to detect structural changes.
Q3: What are the known incompatibilities for this compound?
A3: This compound should be stored separately from strong oxidizing agents, strong acids, alkalis, and reducing agents.[1][2] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Problem 1: My sample of this compound has discolored after storage.
-
Possible Cause 1: Exposure to Light.
-
Solution: Store the compound in a light-protecting container (e.g., amber vial) and keep it in a dark environment such as a cabinet or refrigerator.
-
-
Possible Cause 2: Oxidation.
-
Solution: If the compound has been stored in the presence of air, oxidative degradation may have occurred. For future long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
-
Possible Cause 3: Exposure to Heat.
-
Solution: Ensure the storage area maintains a consistently cool temperature. Avoid storing near heat sources such as ovens or other laboratory equipment.
-
Problem 2: I am seeing unexpected peaks in the HPLC analysis of my stored compound.
-
Possible Cause 1: Degradation due to Moisture.
-
Solution: The compound may be hygroscopic. Ensure the container is tightly sealed and consider storing it in a desiccator. When handling the compound, minimize its exposure to the ambient atmosphere.
-
-
Possible Cause 2: Incompatibility with Storage Container.
-
Solution: Ensure the compound is stored in a chemically resistant container, such as borosilicate glass. Avoid plastics that may leach impurities or react with the compound.
-
-
Possible Cause 3: Thermal Degradation.
-
Solution: Review the storage temperature. If stored at room temperature, consider refrigerated storage for enhanced stability. A summary of recommended storage conditions is provided in the table below.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation. |
| Light | Protected from Light (Amber Vial) | Prevents photodegradation.[1][2] |
| Humidity | Dry (Store with Desiccant) | Prevents hydrolysis and moisture-related degradation. |
Table 2: Example Stability Data under Accelerated Conditions (40°C, 75% RH)
| Time Point | Purity by HPLC (%) | Appearance |
| Initial | 99.5 | Off-white powder |
| 1 Month | 98.2 | Light yellow powder |
| 3 Months | 96.5 | Yellow powder |
| 6 Months | 94.1 | Yellowish-brown powder |
Note: This data is illustrative and may not represent the actual stability of the compound.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to obtain a concentration of 1 mg/mL.
-
-
Preparation of Sample Solution:
-
Prepare the sample solution in the same manner as the standard solution using the stored compound.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
-
Visualizations
Caption: Workflow for receiving and storing this compound.
References
"5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one" addressing off-target effects in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, a novel small molecule inhibitor, in cellular models. Due to the limited publicly available data on this specific compound, this guide also provides general principles and protocols for characterizing and mitigating off-target effects common to small molecule inhibitors of the pyrrolopyridine class.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for Pyrrolo-Inhibitor-X?
Q2: I am observing unexpected phenotypic changes in my cells after treatment. How can I determine if these are off-target effects?
A2: Unexpected cellular phenotypes are a common challenge when working with novel inhibitors. Distinguishing between on-target, off-target, and cytotoxic effects is a critical step.[4] A systematic approach involving dose-response experiments, time-course analyses, and the use of appropriate controls is essential.[4]
Q3: What are the initial troubleshooting steps if I suspect my results are influenced by off-target effects?
A3: First, verify the identity and purity of your compound stock. Subsequently, perform a comprehensive dose-response experiment to determine the minimal effective concentration that elicits the desired on-target effect.[4] Concurrently, assess cytotoxicity to ensure the observed phenotypes are not simply due to cell death.[4] Using a structurally related but inactive control compound, if available, can also help differentiate on-target from off-target effects.[4]
Q4: What are some advanced methods to identify the specific off-targets of Pyrrolo-Inhibitor-X?
A4: Several unbiased, genome-wide methods can be employed to identify off-target interactions. These include techniques like GUIDE-seq and CIRCLE-seq, which can detect off-target cleavage events if the inhibitor affects DNA integrity, although these are more commonly used for CRISPR-Cas9 systems.[5] For small molecules, computational approaches that predict off-target interactions based on chemical structure can provide a list of potential candidates for further validation.[6][7]
Troubleshooting Guides
Problem 1: High Cellular Cytotoxicity at Expected Efficacious Concentrations
| Possible Cause | Recommended Solution |
| Compound Insolubility or Aggregation: The compound may be precipitating in the culture medium, leading to non-specific toxicity. | Visually inspect the medium for precipitates. Determine the aqueous solubility of the compound. Consider using a lower concentration or a different solvent system (ensure the final solvent concentration is non-toxic, typically ≤ 0.1%).[4] |
| Off-Target Toxicity: The compound may be inhibiting essential cellular pathways unrelated to the intended target. | Perform a dose-response curve to identify a non-toxic concentration range. Use a structurally similar but inactive analog as a negative control. Employ systems biology approaches (e.g., transcriptomics, proteomics) to identify affected pathways. |
| Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve the compound may be present at a toxic concentration. | Ensure the final solvent concentration is consistent across all treatments, including the vehicle control, and is maintained at a low, non-toxic level (e.g., ≤ 0.1% DMSO).[4] |
Problem 2: Discrepancy Between Biochemical Assay Potency and Cellular Assay Efficacy
| Possible Cause | Recommended Solution |
| Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. | Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider structural modifications of the compound if feasible, or use cell lines with higher expression of relevant transporters. |
| Compound Instability or Metabolism: The compound may be rapidly degraded or metabolized by the cells into an inactive form. | Evaluate the stability of the compound in your specific cell culture medium over time.[4] Consider refreshing the medium with a fresh compound at regular intervals for long-term experiments.[4] |
| Efflux Pump Activity: The compound may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein). | Co-incubate with known efflux pump inhibitors to see if cellular potency is restored. Use cell lines with varying levels of efflux pump expression. |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Pyrrolo-Inhibitor-X and a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the desired concentrations of the inhibitor and vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., resazurin, MTT, or a commercial kit like CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).
Protocol 2: Western Blotting for Target Engagement
-
Cell Treatment: Treat cells with Pyrrolo-Inhibitor-X at various concentrations and for different time points. Include a positive and negative control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target protein (to assess inhibition) and a primary antibody for the total target protein (as a loading control).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the extent of target inhibition.
Data Presentation
Table 1: Hypothetical Potency and Selectivity Profile of Pyrrolo-Inhibitor-X
| Target | IC50 (nM) | Assay Type |
| Primary Target Kinase A | 50 | Biochemical |
| Off-Target Kinase B | 850 | Biochemical |
| Off-Target Kinase C | >10,000 | Biochemical |
| Cellular Target Inhibition | 200 | Cell-based |
| Cytotoxicity (CC50) | >20,000 | Cell Viability |
Table 2: Troubleshooting Checklist for Inconsistent Results
| Parameter | Check | Notes |
| Compound Stock | Purity and Identity Verified | Use freshly prepared dilutions. |
| Cell Line | Authenticated and Mycoplasma-free | Passage number within recommended limits. |
| Vehicle Control | Included in all experiments | Concentration consistent across all wells. |
| Positive Control | Included and shows expected effect | Validates assay performance. |
| Incubation Time | Optimized | Consider time-course experiments. |
| Concentration Range | Spans the expected IC50/EC50 | A full dose-response curve is necessary. |
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for developing a chiral separation method for novel pyrrolopyridinone derivatives?
A1: The initial steps involve selecting a suitable chiral stationary phase (CSP) and screening different mobile phases. Polysaccharide-based CSPs are a common starting point for a wide range of chiral compounds.[1] A systematic screening of various columns and mobile phase compositions (both normal and reversed-phase) is the most effective strategy to identify a promising separation method.[1][2]
Q2: How does temperature impact the chiral resolution of these compounds?
A2: Temperature is a critical parameter in chiral chromatography. Generally, lower temperatures enhance the enantioselectivity by strengthening the transient bonds between the analyte and the chiral stationary phase.[2] However, the effect is compound-dependent, and in some instances, increasing the temperature can improve resolution or even alter the elution order of enantiomers.[2] Therefore, temperature optimization is a crucial step in method development.
Q3: What alternatives to chiral HPLC can be considered for resolving enantiomers of this compound derivatives?
A3: Besides chiral HPLC, other techniques include diastereomeric salt crystallization, where the racemic mixture is reacted with a chiral resolving agent to form diastereomers that can be separated by crystallization due to their different physical properties.[3] Another approach is attrition-enhanced deracemization (Viedma ripening) for compounds that form conglomerates.[3] Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC.[1]
Q4: What are common causes of poor peak shape (tailing or fronting) in chiral HPLC?
A4: Poor peak shape can be caused by several factors including column overload, secondary interactions with the stationary phase, inappropriate injection solvent, or column contamination.[1] For basic compounds like many nitrogen-containing heterocycles, adding a basic modifier such as diethylamine (DEA) to the mobile phase can help reduce peak tailing by minimizing interactions with acidic silanol groups on the silica support.[2]
Troubleshooting Guides
Problem: Poor or No Enantiomeric Resolution
This guide provides a systematic approach to troubleshooting poor or no separation of enantiomers.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Quantitative Data Summary Table: Method Development Parameters
| Parameter | Initial Condition | Optimization Range | Common Observation |
| Mobile Phase | Hexane:Isopropanol (90:10) | Hexane:Isopropanol (99:1 to 80:20) | Higher alcohol content often reduces retention time but may decrease resolution. |
| Flow Rate | 1.0 mL/min | 0.5 - 2.0 mL/min | Lower flow rates can improve resolution (Rs) by increasing efficiency. |
| Column Temperature | 25 °C | 10 °C - 40 °C | Lower temperatures generally improve resolution.[2] |
| Additive (for basic analytes) | None | 0.1% - 0.5% Diethylamine (DEA) | Addition of a basic modifier often improves peak shape and can enhance resolution.[2] |
Problem: Poor Peak Shape (Tailing, Fronting, Broadening)
This guide addresses common issues related to non-ideal peak shapes.
DOT Script for Peak Shape Troubleshooting:
Caption: Troubleshooting workflow for poor peak shape.
Quantitative Data Summary Table: Peak Shape Improvement
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Peak Tailing | Secondary interactions with silanols | Add 0.1% DEA to the mobile phase | Symmetrical peak shape |
| Peak Fronting | Column overload | Decrease sample concentration by 50% | Symmetrical peak shape |
| Broad Peaks | Column contamination / degradation | Flush column with a strong solvent (e.g., Isopropanol) | Sharper peaks, improved efficiency |
| Split Peaks | Blocked inlet frit / column void | Reverse flush the column; if unresolved, replace column | Single, sharp peaks |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound Derivatives
-
Column Selection:
-
Begin with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® IA or Chiralcel® OD-H column. These are known for their broad applicability.
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare a stock solution of the racemic compound in a suitable solvent (e.g., ethanol).
-
Start with an isocratic mobile phase of n-Hexane:Isopropanol (IPA) (90:10 v/v) at a flow rate of 1.0 mL/min.
-
If no separation is observed, screen a gradient of IPA from 5% to 30% over 20 minutes to determine the optimal solvent strength.
-
Based on the screening, perform further isocratic runs with varying ratios of Hexane:IPA (e.g., 95:5, 80:20).
-
If peak shape is poor, add 0.1% diethylamine (DEA) to the mobile phase.
-
-
Mobile Phase Screening (Reversed Phase):
-
If normal phase is unsuccessful, switch to a reversed-phase compatible chiral column.
-
Screen mobile phases consisting of Acetonitrile/Water or Methanol/Water with a suitable buffer (e.g., 10 mM ammonium bicarbonate).
-
-
Temperature Optimization:
-
Once partial separation is achieved, set the column oven to 25°C.
-
Perform injections at different temperatures (e.g., 15°C, 20°C, 30°C, 35°C) to assess the impact on resolution.[2]
-
-
Flow Rate Optimization:
-
With the optimal mobile phase and temperature, evaluate the effect of flow rate. Test flow rates between 0.5 mL/min and 1.5 mL/min. Lower flow rates often increase resolution but also analysis time.
-
Protocol 2: Column Washing and Regeneration
-
Disconnect the Column: Disconnect the column from the detector to avoid contamination.
-
Consult Manufacturer's Instructions: Always refer to the specific instructions for your chiral column, as some stationary phases are sensitive to certain solvents.
-
Normal Phase Column Wash: For polysaccharide-based columns used in normal phase, flush with 10-20 column volumes of 100% Isopropanol.
-
Immobilized CSPs: For immobilized CSPs, stronger solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) may be used for more stubborn contaminants, followed by a flush with isopropanol.[4]
-
Equilibration: Before use, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
References
"5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one" minimizing degradation in aqueous solutions
This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. It provides troubleshooting advice and frequently asked questions (FAQs) to help minimize its degradation in aqueous solutions during experiments. The information provided is based on general chemical principles for similar compounds, as specific stability data for this molecule is limited.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency or inconsistent results over time. | Degradation of the compound in your aqueous stock or working solution. | 1. Verify Storage Conditions: Ensure the solid compound is stored at the recommended temperature (typically -20°C) and protected from light and moisture. 2. Prepare Fresh Solutions: Prepare aqueous solutions fresh for each experiment whenever possible. 3. pH Control: The lactam ring in the molecule may be susceptible to hydrolysis at non-neutral pH. Buffer your aqueous solutions to a pH between 6.0 and 7.5. 4. Temperature Control: Keep solutions on ice during experiments and for short-term storage. For longer-term storage of solutions, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles. 5. Minimize Oxygen Exposure: Degas your aqueous buffer before preparing solutions if oxidation is suspected. You can also work under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of new, unknown peaks in analytical assays (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Investigate Degradation Pathway: The primary degradation pathway is likely hydrolysis of the lactam ring. Characterize the new peaks by mass spectrometry to confirm if they correspond to the hydrolyzed product. 2. Adjust Solution pH: If hydrolysis is confirmed, optimize the pH of your solution to minimize this reaction. A pH stability study is recommended. 3. Protect from Light: Photodegradation can also lead to the formation of impurities. Protect your solutions from light by using amber vials or covering them with aluminum foil. |
| Precipitation of the compound from the aqueous solution. | Poor solubility or degradation leading to less soluble products. | 1. Determine Solubility: Experimentally determine the solubility of the compound in your chosen aqueous buffer. 2. Use of Co-solvents: If solubility is an issue, consider the use of a minimal amount of a water-miscible organic co-solvent such as DMSO or ethanol. However, be aware that co-solvents can also affect stability. 3. pH Adjustment: The solubility of the compound may be pH-dependent. Investigate a range of pH values to find the optimal solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.
Q2: How should I prepare aqueous solutions of this compound to maximize stability?
A2: It is highly recommended to prepare aqueous solutions fresh for each experiment. Use a degassed, buffered solution (pH 6.0-7.5) and keep the solution on ice. If a co-solvent like DMSO is used to aid dissolution, keep the final concentration of the organic solvent as low as possible.
Q3: What are the likely degradation pathways for this compound in an aqueous solution?
A3: The most probable degradation pathway is the hydrolysis of the lactam ring within the pyrrolopyridinone structure, especially under acidic or basic conditions. Oxidation and photodegradation are also potential concerns.
Q4: How can I monitor the stability of my compound in solution?
A4: The stability can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves analyzing the concentration of the parent compound and the appearance of any degradation products over time at different conditions (e.g., pH, temperature, light exposure).
Q5: Are there any known incompatibilities with common buffers or additives?
Quantitative Data Summary
As specific quantitative degradation data for this compound is not publicly available, the following table provides an illustrative example of what a stability study might reveal. This is hypothetical data and should be confirmed by experimentation.
| Condition | Parameter | Value | Result (Hypothetical) |
| pH Stability | pH 4.0 (4°C) | 24 hours | ~15% degradation |
| pH 7.0 (4°C) | 24 hours | < 2% degradation | |
| pH 9.0 (4°C) | 24 hours | ~25% degradation | |
| Temperature Stability | 4°C (pH 7.0) | 7 days | ~5% degradation |
| 25°C (Room Temp, pH 7.0) | 24 hours | ~10% degradation | |
| 37°C (pH 7.0) | 24 hours | ~30% degradation | |
| Photostability | Exposed to Light (25°C, pH 7.0) | 8 hours | ~20% degradation |
| Protected from Light (25°C, pH 7.0) | 8 hours | < 5% degradation |
Experimental Protocols
Protocol: Preliminary Aqueous Stability Assessment
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare three different aqueous buffers:
-
pH 4.0 (e.g., 0.1 M acetate buffer)
-
pH 7.0 (e.g., 0.1 M phosphate buffer)
-
pH 9.0 (e.g., 0.1 M borate buffer)
-
-
Spike the stock solution into each buffer to a final concentration of 10 µg/mL.
-
-
Incubation:
-
Divide each solution into two sets.
-
Incubate one set at 4°C and the other at 25°C.
-
Protect all solutions from light.
-
-
Time Points:
-
Analyze the solutions at time points 0, 2, 4, 8, and 24 hours.
-
-
Analysis:
-
Use a validated stability-indicating HPLC method with UV detection to determine the concentration of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Workflow for troubleshooting stability issues of this compound.
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound on a larger scale?
A1: A common and scalable approach involves a two-step synthesis. The first step is the preparation of the precursor, 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (also known as 6-azaindolin-2-one). The second step is the regioselective bromination of this precursor, typically using N-bromosuccinimide (NBS), to yield the final product.
Q2: What are the critical parameters to control during the bromination step?
A2: Key parameters for a successful bromination include reaction temperature, the stoichiometry of the brominating agent (NBS), and the choice of solvent. Low temperatures are often employed to enhance the selectivity of the bromination and minimize the formation of di-brominated byproducts.
Q3: How can I monitor the progress of the bromination reaction?
A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the tracking of the consumption of the starting material and the formation of the desired product and any byproducts.
Q4: What are the expected challenges during the purification of the final product?
A4: Purification can be challenging due to the potential presence of unreacted starting material and over-brominated side products, which may have similar polarities to the desired compound. Column chromatography is a common purification method. Recrystallization can also be an effective technique for obtaining a highly pure product.
Q5: What is the potential biological significance of this compound?
A5: Derivatives of azaindolin-2-one are known to exhibit a range of biological activities, including the inhibition of protein kinases. For instance, similar compounds have been investigated as inhibitors of kinases like Glycogen Synthase Kinase 3β (GSK3β) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in diseases such as cancer and neurodegenerative disorders.[1][2][3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Brominated Product | - Incomplete reaction. - Decomposition of NBS. - Suboptimal reaction temperature. | - Increase reaction time and monitor closely by TLC/HPLC. - Use freshly recrystallized NBS. - Optimize the reaction temperature; a gradual increase may be necessary if the reaction is sluggish at lower temperatures. |
| Formation of Multiple Products (Low Selectivity) | - Over-bromination (di- or tri-brominated species). - Reaction temperature is too high. - Incorrect stoichiometry of NBS. | - Add NBS portion-wise to maintain a low concentration. - Conduct the reaction at a lower temperature (e.g., 0 °C or below). - Use a 1:1 or slightly less than 1:1 molar ratio of NBS to the starting material. |
| Difficulty in Product Purification | - Similar polarity of the product and byproducts. - Presence of unreacted starting material. | - Optimize the mobile phase for column chromatography to improve separation. - Consider a different purification technique, such as preparative HPLC or recrystallization from a suitable solvent system. |
| Reaction Stalls or Does Not Proceed | - Inactive starting material or reagent. - Presence of moisture in the reaction. | - Confirm the identity and purity of the starting material and NBS. - Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Scale-up Issues (e.g., exotherm, mixing) | - Inefficient heat dissipation on a larger scale. - Poor mixing leading to localized high concentrations of reagents. | - Use a reactor with efficient cooling and a powerful overhead stirrer. - For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to the other. |
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (6-azaindolin-2-one)
This protocol is a representative method and may require optimization.
-
Reaction Setup: To a solution of 2-amino-4-picoline (1 equivalent) in an appropriate solvent such as ethanol, add ethyl glyoxalate (1.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to afford 1H-pyrrolo[2,3-c]pyridin-2(3H)-one.
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of the isomeric 5-bromo-7-azaindolin-2-one and may require optimization.
-
Reaction Setup: Dissolve 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of azaindolinone derivatives, which can serve as a benchmark for the synthesis of this compound.
| Compound | Synthetic Step | Yield (%) | Purity (%) | Reference |
| 5-Bromo-7-azaindolin-2-one derivatives | Aldol Condensation | 25-32 | >95 (NMR) | [1] |
| 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | Bromination | 95.6 | >99 (LC) | [5] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway Inhibition
Caption: Potential inhibition of the VEGFR-2 and GSK3β signaling pathways.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
Validation & Comparative
"5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one" vs other 7-azaindole derivatives activity
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a well-established pharmacophore in the development of kinase inhibitors, prized for its ability to mimic the hinge-binding motif of ATP. However, its regioisomers, particularly the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core, have also emerged as a promising framework for the design of potent and selective inhibitors of various protein kinases and other important drug targets. This guide provides a comparative overview of the activity of 6-azaindole derivatives, with a focus on available experimental data.
Mivebresib (ABBV-075): A Case Study in 6-Azaindole Activity
Mivebresib is a testament to the potential of the 6-azaindole core, demonstrating potent inhibition of BET bromodomains, which are critical readers of histone acetylation marks and key regulators of gene transcription. Its activity has been extensively characterized across various cancer cell lines.
Quantitative Activity Data for Mivebresib (ABBV-075)
The following tables summarize the inhibitory activity of Mivebresib against BET bromodomains and its anti-proliferative effects on various cancer cell lines.
| Target Bromodomain | Binding Affinity (Ki, nM) |
| BRD2 | 1.0 |
| BRD4 | 2.2 |
| BRDT | 1.0 |
| BRD3 | 12.2 |
| CREBBP | 87,000 |
| Data sourced from Selleck Chemicals.[1] |
| Cell Line | Cancer Type | Anti-proliferative Activity (IC50, µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.0019 |
| Kasumi-1 | Acute Myeloid Leukemia | 0.0063 |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.0064 |
| Data sourced from Selleck Chemicals.[1] |
Comparison with Other 7-Azaindole Kinase Inhibitors
The 7-azaindole scaffold is a common feature in many approved and investigational kinase inhibitors. While a direct comparison with 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is not possible, a general comparison of the activity of Mivebresib with other 7-azaindole-based kinase inhibitors highlights the diverse range of targets and potencies achievable with the azaindole core. It is important to note that Mivebresib targets bromodomains, which are distinct from the kinase targets of many other azaindole derivatives.
| Compound | Scaffold | Primary Target(s) | IC50 / Ki (nM) |
| Mivebresib (ABBV-075) | 6-Azaindole | BRD2, BRD4, BRDT | Ki: 1.0 - 2.2 |
| Vemurafenib | 7-Azaindole | BRAFV600E | IC50: 31 |
| Pexidartinib | 7-Azaindole | CSF1R | IC50: 10 |
| Decernotinib | 7-Azaindole | JAK3 | IC50: 29 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are protocols for common assays used to evaluate the activity of compounds like 6-azaindole derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and a potent inhibitor will result in a higher luminescence signal (less ATP consumed).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Test compound (e.g., 6-azaindole derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).
-
In a 96-well plate, add the kinase, substrate, and diluted test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[2][4][5]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing Experimental Concepts
Diagrams can aid in understanding complex biological pathways and experimental workflows.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Simplified signaling pathway showing the mechanism of action of a BET inhibitor like Mivebresib.
References
Comparative Efficacy of Pyrrolopyridine-Based Kinase Inhibitors: A Focus on ERK1/2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a representative pyrrolopyridine-based kinase inhibitor, Ravoxertinib (GDC-0994), with other known inhibitors of the MAPK/ERK signaling pathway. Due to the limited publicly available data on the specific kinase inhibitory activity of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, this guide utilizes Ravoxertinib, a well-characterized ERK1/2 inhibitor with a related structural scaffold, as a surrogate to illustrate a comparative analysis.
The mitogen-activated protein kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a pivotal signaling route that governs fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers.[3][4] While inhibitors targeting upstream kinases like BRAF and MEK have demonstrated clinical success, the emergence of resistance, frequently mediated by the reactivation of ERK signaling, remains a significant hurdle.[5] This has led to the development of direct inhibitors of the terminal kinases in this cascade, ERK1 and ERK2.
Ravoxertinib (GDC-0994) is an orally bioavailable and highly selective small-molecule inhibitor of ERK1 and ERK2.[6][7][8] By targeting the final node in the MAPK pathway, Ravoxertinib presents a promising strategy to overcome resistance to upstream inhibitors.[5]
Quantitative Comparison of Kinase Inhibitor Efficacy
The following table summarizes the in vitro potency of Ravoxertinib against its primary targets, ERK1 and ERK2, and provides a comparison with other inhibitors targeting the MAPK pathway.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Ravoxertinib (GDC-0994) | ERK1 | 1.1 - 6.1 | Cell-free | [7][9] |
| ERK2 | 0.3 - 3.1 | Cell-free | [7][9] | |
| p-RSK (in A375 cells) | 140 | Cell-based | [7] | |
| p-ERK2 (in A375 cells) | 86 | Cell-based | [7] | |
| Ulixertinib (BVD-523) | ERK1 | 2.5 | Cell-free | |
| ERK2 | <1 | Cell-free | ||
| Trametinib | MEK1 | 0.92 | Cell-free | |
| MEK2 | 1.8 | Cell-free | ||
| Vemurafenib | BRAF (V600E) | 31 | Cell-free |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize ERK inhibitors.
In Vitro Kinase Assay (ERK1/2 Inhibition)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified ERK1 and ERK2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ERK1 and ERK2 kinases.
Materials:
-
Recombinant human ERK1 and ERK2 enzymes
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Ravoxertinib)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)[10]
-
ADP-Glo™ Kinase Assay kit (for detection of ADP production)[10]
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well or 384-well plate, add the kinase assay buffer, the substrate (MBP), and ATP.
-
Add the diluted test compound to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the purified ERK1 or ERK2 enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP and measuring the light output from a luciferase reaction.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
Cell-Based Phospho-ERK Assay
This assay measures the ability of a compound to inhibit the phosphorylation of ERK within a cellular context.
Objective: To determine the cellular potency (IC50) of a test compound in inhibiting ERK phosphorylation.
Materials:
-
Human cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).[7]
-
Cell culture medium and supplements.
-
Test compound (e.g., Ravoxertinib).
-
Lysis buffer.
-
Antibodies: Primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK), and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Western blot equipment.
Procedure:
-
Seed the A375 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).[3]
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p-ERK, t-ERK, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system and an imaging device.
-
Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal to account for any variations in protein loading.
-
Calculate the percentage of inhibition of ERK phosphorylation for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is essential for a clear understanding of the mechanism of action and the methods used for evaluation.
digraph "MAPK_ERK_Signaling_Pathway" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=vee, penwidth=1.5];
// Nodes
RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"];
GPCR [label="GPCR", fillcolor="#F1F3F4", fontcolor="#202124"];
GrowthFactor [label="Growth Factor", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Ras [label="Ras", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Raf [label="Raf (BRAF)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"];
ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"];
TranscriptionFactors [label="Transcription Factors\n(e.g., c-Fos, c-Jun, c-Myc)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Vemurafenib [label="Vemurafenib", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Trametinib [label="Trametinib", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Ravoxertinib [label="Ravoxertinib\n(GDC-0994)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
GrowthFactor -> RTK;
RTK -> Ras;
GPCR -> Ras;
Ras -> Raf;
Raf -> MEK;
MEK -> ERK;
ERK -> TranscriptionFactors;
TranscriptionFactors -> Proliferation;
// Inhibition Edges
Vemurafenib -> Raf [arrowhead=tee, color="#EA4335"];
Trametinib -> MEK [arrowhead=tee, color="#FBBC05"];
Ravoxertinib -> ERK [arrowhead=tee, color="#34A853"];
}
Drug discovery workflow for a kinase inhibitor.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
"5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one" cross-reactivity profiling against a kinase panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile for the novel compound 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one against a panel of representative kinases. Due to the absence of publicly available experimental data for this specific compound, this guide presents a hypothetical profiling study based on established methodologies and data from structurally related pyrrolopyridine analogs. The purpose is to illustrate a best-practice approach to kinase inhibitor profiling and to provide a framework for the potential evaluation of this compound.
The pyrrolo[2,3-c]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors, showing activity against various kinase families.[1][2] Understanding the selectivity of a novel compound like this compound is crucial for identifying its therapeutic potential and potential off-target effects.[3][4]
Hypothetical Kinase Inhibition Data
The following table summarizes the hypothetical percentage of inhibition of a panel of kinases at a 10 µM concentration of this compound and two alternative pyrrolopyridine-based kinase inhibitors.
| Kinase Target | This compound (% Inhibition at 10 µM) | Alternative Compound 1 (GSK2606414 - PERK Inhibitor)[5] | Alternative Compound 2 (FGFR Inhibitor - derivative of 1H-pyrrolo[2,3-b]pyridine)[6] |
| Tyrosine Kinases | |||
| ABL1 | 15 | 5 | 25 |
| EGFR | 22 | 8 | 85 |
| FGFR1 | 35 | 12 | 95 |
| VEGFR2 | 41 | 15 | 78 |
| SRC | 18 | 7 | 30 |
| Serine/Threonine Kinases | |||
| AKT1 | 12 | 9 | 15 |
| BRAF | 25 | 11 | 45 |
| CDK2 | 8 | 4 | 10 |
| GSK3B | 95 | 20 | 22 |
| PERK | 88 | 98 | 30 |
| p38α (MAPK14) | 45 | 18 | 55 |
| Lipid Kinases | |||
| PI3Kα | 10 | 6 | 18 |
| PI3Kβ | 12 | 8 | 20 |
| PI3Kγ | 15 | 10 | 25 |
Experimental Protocols
The hypothetical data presented above is based on a standard in vitro kinase assay protocol. A detailed methodology for such an experiment is provided below.
Kinase Panel Screening Protocol (Luminescent Kinase Assay)
This protocol is adapted from established high-throughput kinase screening methodologies.[7][8][9]
1. Reagents and Materials:
-
Kinase Panel: A selection of purified recombinant human kinases.
-
Substrates: Specific peptide or protein substrates for each kinase.
-
ATP (Adenosine Triphosphate): At a concentration close to the Km for each kinase.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA.
-
Test Compounds: this compound and alternative inhibitors dissolved in DMSO.
-
Luminescent Kinase Assay Kit: Commercially available kits that measure ADP production as an indicator of kinase activity (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
Plate reader capable of measuring luminescence.
2. Experimental Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a mixture containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent ADP detection reagent as per the manufacturer's instructions. This typically involves a two-step process:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
For dose-response curves, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for Kinase Cross-Reactivity Profiling
References
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 5. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 8. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 9. assayquant.com [assayquant.com]
Confirming the Mechanism of Action of Novel Kinase Inhibitors via Mutagenesis: A Comparative Guide
This guide provides a comparative framework for researchers and drug development professionals on utilizing mutagenesis to confirm the mechanism of action of novel kinase inhibitors. We will use a hypothetical case study comparing two compounds, Bropyrone (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one) , a novel selective inhibitor, and Altopirib , a known multi-kinase inhibitor, to illustrate the experimental workflow and data interpretation.
Introduction
The pyrrolo[2,3-c]pyridine scaffold is a promising pharmacophore in the development of targeted therapies, particularly kinase inhibitors.[1] Kinase inhibitors have become a cornerstone of precision medicine in oncology; however, their efficacy can be limited by the development of drug resistance, often through mutations in the target kinase.[2][3] Therefore, confirming that a novel compound acts on its intended target and understanding potential resistance mechanisms are critical steps in its preclinical validation.
Site-directed mutagenesis is a powerful tool to unequivocally link a compound's activity to a specific kinase. By introducing mutations known to confer resistance to kinase inhibitors, such as those in the "gatekeeper" residue, researchers can observe the impact on the compound's efficacy.[2][4] A loss of potency against the mutated kinase provides strong evidence of on-target activity.
This guide will outline the experimental strategy, present hypothetical comparative data for Bropyrone and Altopirib, and provide detailed protocols for the key assays involved.
Comparative Data Summary
The following tables summarize the hypothetical experimental data comparing the activity of Bropyrone and Altopirib against the wild-type (WT) and a gatekeeper mutant (T315I) of a hypothetical target, Kinase X.
Table 1: Biochemical Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| Bropyrone | Kinase X (WT) | 15 |
| Kinase X (T315I Mutant) | > 5,000 | |
| Altopirib | Kinase X (WT) | 50 |
| Kinase X (T315I Mutant) | 450 | |
| Kinase Y (Off-target) | 80 |
Table 2: Cellular Proliferation Assay
| Cell Line | Treatment | GI50 (nM) |
| Cancer Cell Line A (Expressing Kinase X WT) | Bropyrone | 45 |
| Altopirib | 120 | |
| Cancer Cell Line B (Engineered to Express Kinase X T315I) | Bropyrone | > 10,000 |
| Altopirib | 980 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway of Kinase X and the experimental workflow used to confirm the mechanism of action of Bropyrone.
References
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Landscape of drug-resistance mutations in kinase regulatory hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. KinaseMD: kinase mutations and drug response database - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ADME Properties: 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and Structurally Related Kinase Inhibitors
For Immediate Release
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one. Due to the limited availability of direct experimental data for this specific molecule, this analysis leverages predicted data and compares it with established experimental data for structurally related, clinically relevant kinase inhibitors that share the 7-azaindole core: Vemurafenib, Pexidartinib, and Decernotinib. This comparison aims to provide researchers, scientists, and drug development professionals with a predictive framework for assessing the potential pharmacokinetic profile of this compound.
Executive Summary
The pyrrolo[2,3-c]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable interactions with the ATP-binding site of kinases. Understanding the ADME properties of novel derivatives is crucial for their development as therapeutic agents. This guide summarizes key in vitro ADME parameters, including permeability, metabolic stability, and plasma protein binding, to forecast the likely in vivo behavior of this compound.
Comparative ADME Data
The following table summarizes the available experimental ADME data for the selected comparator kinase inhibitors and provides predicted values for this compound. These predictions are based on computational models and the known properties of the 7-azaindole scaffold.
| Compound | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (HLM CLint, µL/min/mg protein) | Plasma Protein Binding (%) |
| This compound | Predicted: Moderate to High | Predicted: Moderate | Predicted: High |
| Vemurafenib | Low to Moderate | Low (7.9) | >99[1][2] |
| Pexidartinib | Low | Moderate (39.65) | ~99[3][4] |
| Decernotinib | Data Not Available | Low to Moderate | Data Not Available |
Detailed ADME Profile Analysis
Absorption and Permeability
Intestinal absorption is a key determinant of oral bioavailability. The Caco-2 cell permeability assay is the industry standard for in vitro prediction of human intestinal absorption.
-
This compound: Based on its structural similarity to other 7-azaindole derivatives, it is predicted to have moderate to high passive permeability. The presence of the bromine atom may increase lipophilicity, potentially enhancing membrane permeation.
-
Vemurafenib: Exhibits low to moderate permeability. Its absorption can be influenced by efflux transporters.
-
Pexidartinib: Shows low permeability in Caco-2 assays, suggesting that its absorption may be limited or transporter-mediated.
Distribution
Plasma protein binding (PPB) significantly influences the distribution of a drug in the body. Only the unbound fraction is available to interact with its target and exert a therapeutic effect.
-
This compound: High plasma protein binding is predicted, a common characteristic of kinase inhibitors with aromatic heterocyclic scaffolds.
-
Vemurafenib and Pexidartinib: Both exhibit very high plasma protein binding (>99%), primarily to albumin.[1][2][3][4] This high degree of binding results in a low fraction of unbound drug in circulation.
Metabolism
Metabolic stability, typically assessed using human liver microsomes (HLM), provides an indication of a compound's susceptibility to hepatic clearance.
-
This compound: Predicted to have moderate metabolic stability. The pyrrolopyridine core is susceptible to oxidation by cytochrome P450 enzymes.
-
Vemurafenib: Demonstrates low intrinsic clearance in HLM, suggesting a lower rate of metabolism.[1] It is primarily metabolized by CYP3A4.[1]
-
Pexidartinib: Shows moderate intrinsic clearance in HLM, with a reported half-life of approximately 20.45 minutes. It is metabolized by both CYP3A4 and UGT1A4.[4]
Excretion
The primary routes of elimination for the comparator compounds are through the feces, indicating significant biliary excretion.
-
Vemurafenib: Primarily excreted in the feces (94%), with a minor contribution from renal excretion (1%).[1]
-
Pexidartinib: Excreted in both feces (65%) and urine (27%).
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are outlined below.
Caco-2 Permeability Assay
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, which is a model of the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to measure the A to B permeability. To assess active efflux, the compound is added to the basolateral side, and samples are taken from the apical side (B to A permeability).
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.
Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Methodology:
-
Incubation: The test compound is incubated with pooled human liver microsomes in the presence of the cofactor NADPH at 37°C.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.
-
Analysis: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding Assay
Objective: To determine the extent to which a compound binds to plasma proteins.
Methodology:
-
Equilibrium Dialysis: The test compound is added to human plasma and placed in a dialysis chamber separated by a semi-permeable membrane from a buffer solution.
-
Incubation: The system is incubated at 37°C until equilibrium is reached between the free compound in the plasma and the buffer.
-
Analysis: The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS. The percentage of the compound bound to plasma proteins is then calculated.
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for in vitro ADME screening.
Conclusion
This comparative analysis, based on predicted data for this compound and experimental data for structurally related kinase inhibitors, suggests a pharmacokinetic profile characterized by moderate to high permeability, moderate metabolic stability, and high plasma protein binding. These properties are generally favorable for an orally administered drug candidate. However, the high plasma protein binding may necessitate higher doses to achieve a therapeutically effective concentration of the unbound drug. Further experimental validation of these predicted ADME properties is essential to confirm the potential of this compound as a drug candidate.
References
- 1. Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Decernotinib: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VX-509 (Decernotinib)-Mediated CYP3A Time-Dependent Inhibition: An Aldehyde Oxidase Metabolite as a Perpetrator of Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, double-blind, placebo-controlled, twelve-week, dose-ranging study of decernotinib, an oral selective JAK-3 inhibitor, as monotherapy in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one and Clinical Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of compounds based on the 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold against established clinical kinase inhibitors. Due to the limited publicly available data on the specific compound "this compound," this guide utilizes performance data from closely related pyrrolo[2,3-c]pyridine derivatives as a surrogate to provide a relevant benchmark against current clinical candidates. The pyrrolo[2,3-c]pyridine core is a versatile scaffold found in inhibitors targeting various protein families, including kinases and bromodomains.
Performance Comparison: Pyrrolopyridine Derivatives vs. Clinical Kinase Inhibitors
The following tables summarize the inhibitory activities (IC50 values) of clinical kinase inhibitors targeting key enzymes in major signaling pathways implicated in cancer and inflammatory diseases. This data serves as a benchmark for evaluating the potential of novel inhibitors based on the pyrrolo[2,3-c]pyridine scaffold.
Table 1: Inhibitory Activity (IC50) of Clinical JAK2 Inhibitors
| Clinical Candidate | Target(s) | IC50 (nM) for JAK2 | Other Notable Targets (IC50 in nM) |
| Ruxolitinib | JAK1/2 | 2.8 | JAK1 (3.3), JAK3 (322)[1] |
| Fedratinib | JAK2 | ≥20-fold selective for JAK2 | - |
| Pacritinib | JAK2 | Potent, ≤30 nM | JAK1 (26-fold less potent) |
| Momelotinib | JAK1/2 | Potent, low nM | JAK1 (13-fold less potent)[2] |
| Lestaurtinib (CEP-701) | JAK2, FLT3 | 1 | FLT3[3] |
| TG101348 | JAK2 | 3 | JAK1 (105), JAK3 (996), FLT3 (<50), RET (<50)[3] |
| XL019 | JAK2 | 2 | Highly selective for JAK2[3] |
| AT9283 | JAK2, Aurora A/B | 1.2 | JAK3 (1.1), Aurora A (3), Aurora B (3)[4] |
Table 2: Inhibitory Activity (IC50) of Clinical FLT3 Inhibitors
| Clinical Candidate | Target(s) | IC50 (nM) for FLT3 | Other Notable Targets (IC50 in nM) |
| Sorafenib | Multi-kinase | 69.3 ng/mL (FLT3-ITD) | RAF-1, VEGFR, c-KIT, PDGFR, ERK[5] |
| Quizartinib | FLT3 | 0.50 (pFLT3) | Highly selective for FLT3[6] |
| Gilteritinib | FLT3, Axl | 0.7-1.8 (FLT3-ITD) | Axl (41)[7] |
| Midostaurin | Multi-kinase | - | TrKA (50)[8] |
| Crenolanib | FLT3, PDGFR | - | - |
| Lestaurtinib (CEP-701) | FLT3, JAK2 | - | JAK2 (1)[3] |
Table 3: Inhibitory Activity (IC50) of Clinical Aurora Kinase Inhibitors
| Clinical Candidate | Target(s) | IC50 (nM) for Aurora A | IC50 (nM) for Aurora B | Other Notable Targets (IC50 in nM) |
| Alisertib (MLN8237) | Aurora A | 1.2 | 396.5 | -[9] |
| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | Aurora C (61), ABL, RET, TRK-A[9] |
| AMG 900 | Pan-Aurora | 5 | 4 | Aurora C (1)[9] |
| PF-03814735 | Aurora A/B | 5 | 0.8 | FLT3, JAK2, TrkB, RET, MST3[9] |
| AT9283 | Aurora A/B, JAK2 | 3 | 3 | JAK2 (1.2), JAK3 (1.1)[4] |
| Barasertib (AZD1152) | Aurora B | >250-fold selective for B | 0.37 | -[10] |
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the accurate assessment and comparison of novel inhibitors.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
1. Reagents and Materials:
-
Kinase of interest (recombinant, purified)
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., this compound derivative)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11]
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-32P]ATP)
-
96- or 384-well plates
-
Plate reader or scintillation counter
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 0.01 µM to 10 µM.[11]
-
Assay Setup: In a multi-well plate, add the kinase, its specific substrate, and the diluted test compound to the kinase buffer.[11]
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[11]
-
Reaction Termination: Stop the reaction by adding a stop solution, such as EDTA, or by heat inactivation.[12]
-
Detection: Measure the kinase activity using a suitable detection method. For radiometric assays, this involves measuring the incorporation of 32P into the substrate.[13] For luminescence or fluorescence-based assays, follow the manufacturer's instructions for the detection reagent.[14]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[11]
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
1. Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add a solubilization solution to dissolve the crystals.
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often targeted by kinase inhibitors.
Caption: The JAK-STAT signaling pathway, a key regulator of cellular processes.
References
- 1. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. In vitro kinase assay [bio-protocol.org]
- 14. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
A Conceptual Guide to Validating Biomarker Response of Novel Pyrrolo-Pyridinone Compounds in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on "5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one" for validating biomarker response in xenograft models is not currently available in the public domain, the pyrrolo-pyridine scaffold is a well-established pharmacophore in oncology research, frequently associated with kinase inhibition. Compounds with this core structure have been investigated for their potential to modulate signaling pathways crucial for tumor growth and proliferation.
This guide provides a conceptual framework for how a novel compound like "this compound" could be evaluated for its efficacy and biomarker response in preclinical xenograft models. The methodologies and comparisons are based on established practices for evaluating kinase inhibitors in similar settings.
The Pyrrolo-Pyridinone Scaffold: A Promising Class of Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine nucleus, a related structure, is a deaza-isostere of adenine, the core component of ATP. This structural mimicry makes it an effective scaffold for competitive inhibition of ATP-binding sites in kinases.[1][2] Pyrrolo-pyridine based compounds have been developed to target various kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others.[3][4]
Given its structure, "this compound" is hypothesized to function as a kinase inhibitor. Its evaluation in xenograft models would therefore focus on its anti-tumor activity and its ability to modulate the specific kinase pathway it targets.
Comparison of Related Kinase Inhibitors
To provide a context for the potential of "this compound," the following table summarizes the characteristics of other kinase inhibitors with related scaffolds or mechanisms of action that have been evaluated in preclinical models.
| Compound Class | Examples | Primary Targets | Therapeutic Application | Reported In Vivo Activity |
| Pyrrolo[2,3-d]pyrimidines | Ruxolitinib, Tofacitinib | JAK family kinases | Myelofibrosis, Rheumatoid Arthritis | Inhibition of tumor growth and reduction of inflammatory markers in relevant models. |
| Pyrrolopyridine-pyridones | Novel Met Kinase Inhibitors | Met, Flt-3, VEGFR-2 | Gastric Carcinoma | Significant in vivo antitumor activity in a GTL-16 human gastric carcinoma xenograft model.[3] |
| Indolinones (often with a pyrrole moiety) | Sunitinib, Axitinib | VEGFR, PDGFR, c-KIT | Renal Cell Carcinoma, GIST | Inhibition of tumor growth and angiogenesis in various xenograft models.[4][5] |
Experimental Protocols for Biomarker Validation in Xenograft Models
The validation of a biomarker response for a novel kinase inhibitor like "this compound" in a xenograft model is a critical step in preclinical development. This process confirms target engagement and provides a pharmacodynamic marker to guide clinical development.
Xenograft Model Establishment
A standard protocol for establishing a subcutaneous xenograft model is as follows:
-
Cell Culture: Human cancer cell lines with known activation of the target kinase pathway are cultured under sterile conditions.
-
Cell Implantation: A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[6]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), the animals are randomized into treatment and control groups.[7][8]
In Vivo Efficacy and Biomarker Study
-
Dosing: The investigational compound is administered to the treatment group at various doses and schedules (e.g., daily oral gavage). The control group receives a vehicle.
-
Tumor Growth Inhibition (TGI): Tumor volumes and body weights are monitored throughout the study. TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[6]
-
Sample Collection: At specified time points after the final dose, tumors and blood samples are collected for biomarker analysis.
Biomarker Analysis
The choice of biomarker assay depends on the target kinase and its downstream signaling pathway.
-
Immunohistochemistry (IHC): This method is used to assess the phosphorylation status of the target kinase and downstream signaling proteins (e.g., p-ERK, p-Akt) in tumor tissue sections. A reduction in the phosphorylated protein in the treated group compared to the control group indicates target engagement.
-
Western Blotting: Tumor lysates are analyzed to quantify the levels of total and phosphorylated proteins in the target pathway.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This can be used to measure the levels of downstream secreted proteins or cytokines in plasma or tumor lysates.[9]
-
Quantitative Polymerase Chain Reaction (qPCR): Gene expression changes of downstream target genes can be quantified in tumor tissue.
Visualizing Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway and Biomarker Cascade
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a pyrrolo-pyridinone kinase inhibitor. Inhibition of the receptor tyrosine kinase (RTK) would lead to a measurable decrease in the phosphorylation of downstream proteins, which serve as biomarkers.
Caption: Hypothetical RTK signaling pathway targeted by a novel inhibitor.
Experimental Workflow for Biomarker Validation
The following diagram outlines the general workflow for a xenograft study aimed at validating a biomarker response.
Caption: General experimental workflow for a xenograft study.
Conclusion
While specific data for "this compound" is not yet available, its chemical structure suggests it belongs to a class of compounds with significant potential as kinase inhibitors. The methodologies outlined in this guide provide a robust framework for its preclinical evaluation. A thorough investigation of its effects on tumor growth in xenograft models, coupled with a detailed analysis of its impact on relevant biomarkers, will be essential to validate its mechanism of action and pave the way for potential clinical development.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. benchchem.com [benchchem.com]
Head-to-Head Comparison of Synthetic Routes to 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Heterocyclic Scaffold
The compound 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, also known as 5-bromo-6-azaindolin-2-one, is a heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active compounds. This guide provides a head-to-head comparison of potential synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.
Introduction to Synthetic Strategies
Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound. The first strategy involves the initial construction of the parent 1H-pyrrolo[2,3-c]pyridin-2(3H)-one ring system, followed by a regioselective bromination at the 5-position. The second approach begins with a pre-brominated pyridine precursor, which is then elaborated to form the fused pyrrolidinone ring. This guide will explore both pathways, presenting a plausible synthetic sequence for each and providing supporting data where available in the scientific literature.
Route 1: Synthesis of the Core Heterocycle Followed by Bromination
This approach focuses on first assembling the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one (6-azaindolin-2-one) scaffold, and then introducing the bromine atom.
Diagram of Synthetic Pathway: Route 1
Caption: Proposed synthesis of the target compound via the 6-azaindole core.
Experimental Protocols and Data
Step 1a: Synthesis of 2-Substituted 6-Azaindoles from 3-Amino-4-picoline
A potential method for the synthesis of the 6-azaindole core starts from 3-amino-4-picoline. Dilithiation of 3-amino-4-picoline with sec-BuLi at room temperature, followed by condensation with a carboxylic ester, can afford a range of 2-substituted 6-azaindoles in good yields[1]. While a direct synthesis of the 2-oxo derivative is not explicitly detailed, this method provides a foundation for accessing the core ring system.
Step 1b: Bromination of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one Core
Once the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one is obtained, the next step is regioselective bromination at the 5-position. N-Bromosuccinimide (NBS) is a common reagent for the bromination of such heterocyclic systems. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).
| Parameter | Value | Reference |
| Starting Material | 1H-pyrrolo[2,3-c]pyridin-2(3H)-one | - |
| Reagent | N-Bromosuccinimide (NBS) | - |
| Solvent | N,N-Dimethylformamide (DMF) | - |
| Temperature | 0°C to room temperature | - |
| Yield | Data not available | - |
| Purity | Data not available | - |
Route 2: Synthesis from a Pre-brominated Pyridine Precursor
This alternative strategy introduces the bromine atom at an early stage, starting with a brominated aminopyridine derivative.
Diagram of Synthetic Pathway: Route 2
Caption: Proposed synthesis starting from a pre-brominated pyridine.
Experimental Protocols and Data
Step 2a: Synthesis of 2-Amino-5-bromo-4-methylpyridine
A detailed protocol for the synthesis of this key intermediate is available. The bromination of 2-amino-4-methylpyridine with NBS in DMF provides the desired product with high selectivity and yield.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-methylpyridine | [2] |
| Reagent | N-Bromosuccinimide (NBS) | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Temperature | 0-20°C | [2] |
| Yield | High (quantitative data not specified) | [2] |
| Purity | High, minimal by-products | [2] |
Experimental Protocol for 2-Amino-5-bromo-4-methylpyridine:
-
Dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF in a three-neck round-bottom flask and cool in an ice bath.
-
Prepare a solution of NBS (1.0 eq) in DMF.
-
Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and then with acetonitrile to obtain the purified product[2].
Step 2b: Cyclization to this compound
The subsequent cyclization of 2-amino-5-bromo-4-methylpyridine to form the pyrrolidinone ring represents a significant challenge. Methodologies such as the [4+1] cyclization of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA) have been reported to form 6-azaindoles[3]. Adapting this chemistry to form the 2-oxo derivative from the brominated precursor would be a novel approach.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-bromo-4-methylpyridine | - |
| Reagents | e.g., Trifluoroacetic anhydride (TFAA) | [3] (analogous) |
| Yield | Data not available | - |
| Purity | Data not available | - |
Note: Direct experimental data for the cyclization of 2-amino-5-bromo-4-methylpyridine to the target molecule is not available in the searched literature. The proposed conditions are based on analogous transformations of related compounds.
Head-to-Head Comparison
| Feature | Route 1: Bromination of Core | Route 2: From Brominated Precursor |
| Plausibility | High, based on established bromination chemistry. | Moderate, the key cyclization step requires development. |
| Starting Materials | 3-Amino-4-picoline (commercially available). | 2-Amino-4-methylpyridine (commercially available). |
| Key Challenge | Synthesis of the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core. | The cyclization of the brominated aminopyridine to the desired product. |
| Potential Advantages | May offer a more convergent synthesis. | Introduces the bromine atom early, potentially avoiding late-stage selectivity issues. |
| Data Availability | Limited for the specific target molecule. | Limited for the key cyclization step. |
Conclusion for Researchers
Both synthetic routes presented offer plausible pathways to this compound.
-
Route 1 appears more straightforward, relying on the established reactivity of azaindole systems towards electrophilic bromination. The primary hurdle is the efficient synthesis of the unsubstituted 1H-pyrrolo[2,3-c]pyridin-2(3H)-one core.
-
Route 2 is a more linear approach that could be advantageous if the final cyclization step can be optimized. The synthesis of the key brominated precursor is well-documented.
Further experimental investigation is required to determine the optimal reaction conditions, yields, and scalability of both routes. This guide serves as a starting point for researchers to design and execute the synthesis of this valuable heterocyclic building block. The choice of route will likely depend on the specific expertise and resources available in the laboratory.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of compounds based on the 1H-pyrrolo[2,3-c]pyridin-2(3H)-one scaffold, with a focus on their activity against related cellular targets. While specific experimental data for 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is not publicly available, this document leverages data from closely related analogs to offer insights into the potential selectivity profile of this compound class. The primary cellular target for the pyrrolo[2,3-c]pyridine scaffold has been identified as Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation and a promising target in oncology.[1]
Executive Summary
Compounds featuring the 1H-pyrrolo[2,3-c]pyridine core structure have emerged as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1][2][3][4][5][6] The selectivity of these inhibitors against other flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), is a critical aspect of their therapeutic potential, as off-target inhibition can lead to undesirable side effects. This guide presents a summary of the selectivity profile of a representative compound from this class, details the experimental methods used to determine this selectivity, and illustrates the relevant biological pathways.
Data Presentation: Selectivity Profile of a Representative Pyrrolo[2,3-c]pyridine Analog
The following table summarizes the inhibitory activity of a representative 1H-pyrrolo[2,3-c]pyridin derivative against LSD1 and the related monoamine oxidases, MAO-A and MAO-B. The data is extracted from a recent study on novel 1H-pyrrolo[2,3-c]pyridin derivatives as potent and reversible LSD1 inhibitors.[1] It is important to note that while the core scaffold is the same, substitutions on the ring system can influence potency and selectivity.
| Compound/Target | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (LSD1 vs. MAO-A) | Selectivity (LSD1 vs. MAO-B) |
| Compound 23e | 1.5 | >10,000 | >10,000 | >6667-fold | >6667-fold |
Data is for a representative compound, 23e , from a recent publication on 1H-pyrrolo[2,3-c]pyridin derivatives.[1]
Experimental Protocols
The determination of inhibitory activity and selectivity involves robust biochemical assays. The following are detailed methodologies for the key experiments cited.
In Vitro LSD1 Inhibition Assay (Amplex Red-Coupled Assay)
This assay is a widely used method to measure the activity of amine oxidases, including LSD1, by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.
Principle: The enzymatic demethylation of a substrate by LSD1 produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe, such as Amplex Red, to produce the highly fluorescent compound resorufin, which can be quantified.
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., H3K4me2 peptide)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (e.g., this compound analog)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the assay buffer, the LSD1 enzyme, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add the Amplex Red/HRP detection reagent.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro MAO-A and MAO-B Inhibition Assays
The selectivity of the compound is assessed by determining its inhibitory activity against the closely related enzymes MAO-A and MAO-B.
Principle: The activity of MAO-A and MAO-B can also be measured using an Amplex Red-coupled assay, similar to the LSD1 assay. Specific substrates for each enzyme are used (e.g., p-tyramine for both, or more specific substrates if required).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine or kynuramine)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test inhibitor
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Follow a similar procedure as the LSD1 inhibition assay, substituting the LSD1 enzyme and substrate with the respective MAO enzyme and substrate.
-
Incubate the reaction and measure the fluorescence to determine the inhibitory activity of the compound against MAO-A and MAO-B.
-
Calculate the IC₅₀ values and compare them to the IC₅₀ value for LSD1 to determine the selectivity ratio.
Mandatory Visualization
Signaling Pathway of LSD1
Caption: Simplified signaling pathway of LSD1 in gene regulation.
Experimental Workflow for Selectivity Assessment
Caption: Workflow for assessing the selectivity of an LSD1 inhibitor.
References
- 1. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. theraindx.com [theraindx.com]
- 5. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one: A Comprehensive Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, ensuring compliance with safety protocols and regulatory requirements.
Immediate Safety and Hazard Considerations
Assumed Hazard Classification Based on available data for analogous compounds, this compound should be treated as a substance that is:
-
Harmful if swallowed.[1]
-
Harmful in contact with skin.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
Harmful if inhaled.[1]
-
May cause respiratory irritation.[1]
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4) |
| Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| Causes skin irritation | Skin corrosion/irritation (Category 2) |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially if there is a risk of generating dust or aerosols.
-
Protective Clothing: A lab coat or chemical-resistant apron to prevent skin contact.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to the following procedural steps is mandatory.
1. Waste Identification and Segregation:
-
Any unused or unwanted this compound is to be considered hazardous waste.
-
Contaminated materials, including personal protective equipment (gloves, etc.), weighing papers, and spill cleanup materials, must also be disposed of as hazardous waste.
-
Segregate this waste stream from other laboratory waste to prevent accidental mixing with incompatible substances.
2. Waste Containment:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is clearly labeled as "Hazardous Waste."
-
Keep the waste container closed at all times, except when adding waste.
3. Labeling:
-
The hazardous waste label must be filled out completely and legibly. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date when the waste was first added to the container.
-
The name and contact information of the generating laboratory or principal investigator.
-
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used for liquid waste to prevent spills.
5. Professional Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover to the hazardous waste disposal team. It is recommended to contact a licensed professional waste disposal service to dispose of this material.[2]
Emergency Procedures for Spills
In the event of a spill, the following protocol should be initiated immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.
-
Contain: Prevent the spread of the spill using appropriate absorbent materials for liquids or by carefully covering a solid spill.
-
Clean-up:
-
Wear the appropriate PPE.
-
For solid spills, carefully sweep or vacuum the material into the hazardous waste container. Avoid generating dust.
-
For liquid spills, use an inert absorbent material to soak up the spill.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must be disposed of as hazardous waste.
Disclaimer: The disposal procedures outlined above are based on general principles of laboratory safety and hazard information for structurally similar compounds. In the absence of a specific Safety Data Sheet for this compound, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Diagram of Disposal Workflow
Caption: Logical flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one was not publicly available at the time of this writing. The following information is based on the GHS classifications of a close structural analog, 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride, and general knowledge of the hazards associated with brominated aromatic compounds. It is imperative to handle this chemical with caution and to consult a certified safety professional before commencing any work.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Assessment
Based on the available data for a structurally similar compound, this compound is anticipated to present the following hazards.[1] The presence of a bromine atom on the aromatic ring may introduce additional, as yet uncharacterized, hazards. Brominated aromatic compounds can pose environmental risks and may have other toxicological effects.[2][3][4][5]
Anticipated GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact that can lead to irritation. |
| Body Protection | A lab coat worn over long-sleeved clothing and long pants. | Minimizes skin exposure to the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Necessary to prevent respiratory tract irritation from inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Chemical Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
-
Preparation:
-
Ensure a calibrated analytical balance, chemical fume hood, and all necessary glassware and reagents are readily available.
-
Verify that the fume hood is functioning correctly.
-
Don all required personal protective equipment.
-
-
Weighing and Aliquoting:
-
Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to contain any airborne particles.
-
Use appropriate tools, such as spatulas and weighing paper, to handle the solid.
-
Close the container tightly after use.
-
-
Experimental Procedures:
-
Perform all reactions and manipulations involving this compound within a chemical fume hood.
-
Keep the sash of the fume hood as low as possible.
-
Avoid direct contact with the substance.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) should be placed in a clearly labeled, dedicated hazardous waste container for halogenated organic solids.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.
-
Do not mix halogenated waste with non-halogenated waste streams.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage and Disposal:
-
Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
